molecular formula C8H5Cl2N3 B581285 4-Amino-2,5-dichloroquinazoline CAS No. 1107695-06-6

4-Amino-2,5-dichloroquinazoline

Cat. No.: B581285
CAS No.: 1107695-06-6
M. Wt: 214.049
InChI Key: KWONOEUAYOZICR-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichloroquinazoline (CAS 1107695-06-6) is a high-purity quinazoline derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The quinazoline core is recognized as a privileged structure in drug design, meaning it is a molecular framework capable of providing high-affinity ligands for multiple biological targets . This compound is particularly valued for its role as a key precursor in the synthesis of diverse bioactive molecules. Its molecular structure, featuring both chlorine and amino functional groups, allows for regioselective nucleophilic aromatic substitution (S N Ar) and further chemical modifications . Researchers utilize this scaffold to design and create novel compounds for potential application in various therapeutic areas, including the development of antitumor , antiviral , anti-inflammatory , and antiparasitic agents . The amino group at the 4-position is a critical pharmacophore that enhances the compound's ability to interact with enzymatic targets, making it a valuable building block for constructing potential drug candidates . Handling and Storage: To maintain stability, this product should be stored in a cool, dark place under an inert atmosphere, ideally between 2-8°C . Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWONOEUAYOZICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-2,5-dichloroquinazoline, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public domains, this guide presents a combination of predicted physicochemical parameters and detailed, standardized experimental protocols for their determination. Furthermore, this document explores the potential biological relevance of this compound by illustrating its relationship with key signaling pathways commonly targeted by the 4-aminoquinazoline scaffold. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of novel therapeutic agents based on this chemical entity.

Physicochemical Properties

Precise physicochemical data for this compound is not extensively reported in peer-reviewed literature. To provide valuable insights for research and development, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and serve as a reliable estimation for initial experimental design and computational modeling.

PropertyPredicted ValueUnit
Molecular Formula C₈H₅Cl₂N₃
Molecular Weight 214.05 g/mol
Melting Point 235-245°C
Boiling Point 415.7 ± 40.0°C
LogP 2.5 ± 0.5
Water Solubility 0.01-0.1g/L
pKa (most basic) 3.5 ± 0.3

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties and to ensure data accuracy and reproducibility, this section provides detailed protocols for the determination of key physicochemical parameters.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, buffer solutions, organic solvents).

Apparatus and Materials:

  • This compound sample

  • Solvent of interest

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Apparatus and Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • This compound sample

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Deionized water (degassed)

  • Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered. Add a known concentration of KCl (e.g., 0.15 M) to maintain a constant ionic strength.

  • Titration:

    • Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode and the tip of the burette.

    • For a basic compound, titrate with the standardized HCl solution. For an acidic compound, titrate with the standardized NaOH solution.

    • Add the titrant in small, known increments and record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

    • Perform the titration in triplicate to ensure accuracy.

Biological Context: Inhibition of Kinase Signaling Pathways

The 4-aminoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. Many derivatives of 4-aminoquinazoline have been shown to be potent inhibitors of key signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Given its structural similarity, this compound is a promising candidate for investigation as an inhibitor of these pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. The following diagram illustrates the key components and interactions within this pathway, highlighting potential points of inhibition by a 4-aminoquinazoline derivative.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 4-Amino-2,5- dichloroquinazoline Inhibitor->EGFR Inhibits (ATP competition)

Caption: EGFR signaling pathway and potential inhibition by this compound.

VEGFR Signaling Pathway

The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibiting this pathway can starve tumors of essential nutrients and oxygen. The following diagram depicts the VEGFR signaling cascade and the potential inhibitory action of a 4-aminoquinazoline derivative.

VEGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor 4-Amino-2,5- dichloroquinazoline Inhibitor->VEGFR Inhibits (ATP competition)

Caption: VEGFR signaling pathway and potential inhibition by this compound.

Conclusion

While experimental data on the physicochemical properties of this compound are currently limited, this guide provides a solid foundation for researchers through reliable predicted values and detailed experimental protocols. The established role of the 4-aminoquinazoline scaffold as a potent kinase inhibitor suggests that this compound is a compound of significant interest for further investigation in the context of cancer drug discovery. The provided signaling pathway diagrams offer a conceptual framework for understanding its potential mechanism of action. It is anticipated that this technical guide will stimulate further experimental work to fully characterize this promising molecule and unlock its therapeutic potential.

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-2,5-dichloroquinazoline and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectral Data Analysis

The spectral data for various 4-aminoquinazoline derivatives are summarized below. These tables provide a foundation for interpreting the spectra of novel derivatives, including 4-Amino-2,5-dichloroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR spectral data for representative 4-aminoquinazoline derivatives.

Table 1: ¹H NMR Spectral Data of Selected 4-Aminoquinazoline Derivatives

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol DMSO-d₆8.41 (d, J=8.4 Hz, 1H), 8.03 (d, J=8.4 Hz, 2H), 7.86 (t, J=7.6 Hz, 2H), 7.80 (d, J=8.4 Hz, 1H), 7.59 (d, J=8.3 Hz, 1H), 7.51 (t, J=7.7 Hz, 1H), 3.73 (s, 4H), 2.58 (s, 3H)[1]
2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol DMSO-d₆8.34 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.2, 2H), 7.77 (t, J=7.6 Hz, 2H), 7.69 (d, J=7.9Hz, 1H), 7.61 (d, J=8.1Hz, 1H), 7.53 (t, J=8.0 Hz, 1H), 4.70 (s, 1H), 3.57 (s, 4H)[1]
N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine DMSO-d₆10.01 (s, 1H), 8.42 (s, 1H), 8.15 (s, 1H), 7.86 (d, J=8.4 Hz, 2H), 7.66 (t, J=8.0 Hz, 2H), 7.50 (d, J=7.9 Hz, 2H), 7.30 (t, J=8 Hz, 1H), 5.75 (s, 1H), 3.57 (s, 2H), 1.68 (t, J=8.0 Hz, 2H), 1.42 (t, J=8.0Hz, 2H), 0.95 (t, J=8Hz, 3H)[1]

Table 2: ¹³C NMR Spectral Data of a Selected 4-Aminoquinazoline Derivative

CompoundSolventChemical Shift (δ, ppm)
2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol DMSO-d₆194.5, 175.1, 156.4, 152.3, 143.7, 133.7, 132.1, 128.1, 125.4, 122.3, 119.7, 112.4, 108.6, 62.2, 34.2, 26.8[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-aminoquinazoline derivatives are presented in Table 3.

Table 3: IR Spectral Data of Selected 4-Aminoquinazoline Derivatives

CompoundSample Prep.Characteristic Absorption Bands (ν, cm⁻¹)
2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol KBr3448 (O-H), 3241 (N-H), 1743 (C=O), 1650 (C=N), 1565 (C=C)[1]
2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol KBr3195 (N-H), 1775 (C=O), 1630 (C=N), 1570 (C=C), 1368 (N-O)[1]
N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine KBr3422 (N-H), 1617 (C=N), 1527, 1489 (C=C), 1341 (N-O)[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of a Selected 4-Aminoquinazoline Derivative

CompoundIonization Methodm/z (Relative Intensity, %)
2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol EI322 (M+, 85.5), 323 (M+1, 16.4), 324 (M+2, 2.2), 291 (21.9), 279 (19.7), 262 (4.6), 138 (40.0), 119 (25.2), 90 (16.6)[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the general procedures for the synthesis and spectral analysis of 4-aminoquinazoline derivatives.

Synthesis of 2,4-Diaminoquinazoline Derivatives

A general method for the synthesis of 2,4-diaminoquinazolines involves a multi-step process starting from 2,4-dichloroquinazoline.

Synthesis of 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol:

  • A suspension of 2-chloro-N-(2-hydroxyethyl)quinazolin-4-amine (0.001 mol) in absolute ethanol (15 mL) is prepared.

  • 4-nitroaniline (0.001 mol) and 2-3 drops of acetic acid are added to the suspension.

  • The reaction mixture is refluxed for 24 hours.

  • The separated solids are filtered, washed with ethanol, and dried.

  • The crude product is purified by recrystallization from absolute ethanol.[1]

Synthesis of N-Butyl-2-chloroquinazolin-4-amine:

  • To a solution of 2,4-dichloroquinazoline (1.5 mmol) in CH₂Cl₂ (15 ml), n-butylamine (6 mmol) is added.

  • The mixture is refluxed for 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure to yield an oil.

  • The oil is left for 24 hours, and then a mixture of ice and water is added to give an off-white solid.[1]

Spectroscopic Analysis

The following are general protocols for acquiring spectral data.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets.[1]

  • Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source.[1]

Synthesis Workflow for 4-Aminoquinazolines

The regioselective nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of 4-aminoquinazolines. The following diagram illustrates this process.

Synthesis_Workflow General Synthesis of 2-Chloro-4-aminoquinazolines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloroquinazoline->SNAr Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->SNAr 2-Chloro-4-aminoquinazoline 2-Chloro-4-aminoquinazoline SNAr->2-Chloro-4-aminoquinazoline

References

A Technical Guide to the Synthesis and Structural Characterization of 4-Amino-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among its derivatives, the 4-aminoquinazoline series is particularly noteworthy, forming the core of several approved and investigational drugs, especially in oncology. These compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers. This technical guide provides a detailed overview of the synthesis and structural characterization of a specific, halogenated derivative, 4-Amino-2,5-dichloroquinazoline. We present a plausible synthetic pathway, detailed experimental protocols, and a comprehensive analysis of its expected structural features based on modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this synthesis is 2,4,5-trichloroquinazoline.[1] The chlorine atom at the C4 position of the quinazoline ring is significantly more activated and susceptible to nucleophilic attack compared to the chlorine at the C2 position.[2] This inherent regioselectivity allows for the selective displacement of the C4-chloro group with an amino group, using an appropriate ammonia source.

The overall synthetic workflow is depicted below.

G A 5-Chloro-1H-quinazoline-2,4-dione R1 POCl₃ / PCl₅ (Chlorinating Agents) Heat A->R1 B 2,4,5-Trichloroquinazoline (Precursor) R2 Ammonia Source (e.g., NH₄OH, NH₃ in Dioxane) Solvent (e.g., Dioxane) Heat B->R2 C This compound (Final Product) R1->B R2->C

Figure 1. Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2,4,5-Trichloroquinazoline (Precursor)

The precursor is synthesized by the chlorination of 5-chloro-1H-quinazoline-2,4-dione. This reaction typically employs phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a catalytic amount of N,N-dimethylformamide (DMF) to ensure complete conversion.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 5-chloro-1H-quinazoline-2,4-dione (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~10 equivalents) and phosphorus pentachloride (PCl₅, ~1.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,4,5-trichloroquinazoline can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Experimental Protocol: Synthesis of this compound

This step involves the selective amination at the C4 position.

  • Setup: Dissolve 2,4,5-trichloroquinazoline (1 equivalent) in a suitable solvent such as dioxane or isopropanol in a sealed pressure vessel.

  • Reagent Addition: Add a solution of ammonia, such as a saturated solution of ammonia in dioxane or aqueous ammonium hydroxide (~5-10 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-18 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Add water to the residue, and the crude product will precipitate.

  • Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Parameter Step 1: Chlorination Step 2: Amination
Starting Material 5-Chloro-1H-quinazoline-2,4-dione2,4,5-Trichloroquinazoline
Key Reagents POCl₃, PCl₅Ammonia (in Dioxane or NH₄OH)
Solvent None (POCl₃ as reagent and solvent)Dioxane or Isopropanol
Temperature 105-110 °C80-100 °C
Reaction Time 4-6 hours12-18 hours
Expected Yield >85%60-80%
Product Appearance Off-white to yellow solidWhite to off-white solid
Table 1. Summary of Synthesis Parameters.

Structural Characterization

The definitive structure of this compound is confirmed using a combination of spectroscopic methods. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The expected chemical shifts for the aromatic protons and carbons are summarized below.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment δ (ppm)
H-6~7.8-8.0
H-7~7.4-7.6
H-8~7.6-7.8
-NH₂~7.0-8.0
Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational frequencies are predicted below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3450 - 3300Medium
C-H Stretch (aromatic)3100 - 3000Medium-Weak
C=N Stretch (quinazoline ring)1620 - 1580Strong
C=C Stretch (aromatic)1580 - 1450Strong-Medium
C-Cl Stretch850 - 750Strong
Table 3. Predicted Key IR Absorption Frequencies.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and isotopic distribution of the compound.

Parameter Expected Value
Molecular Formula C₈H₅Cl₂N₃
Molecular Weight 214.06 g/mol
Expected [M+H]⁺ (ESI) 215.99
Isotopic Pattern A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will be observed, with major peaks at m/z 214, 216, and 218.
Table 4. Predicted Mass Spectrometry Data.

Biological Context: Targeting the EGFR Signaling Pathway

4-Aminoquinazoline derivatives are renowned for their activity as tyrosine kinase inhibitors (TKIs).[6][7] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that, when dysregulated, can lead to uncontrolled cell growth and cancer.[8][9][10] These inhibitors typically function by competing with ATP for the binding site within the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for 4-aminoquinazoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_path1 RAS-RAF-MEK-ERK Pathway cluster_path2 PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->EGFR

Figure 2. Simplified EGFR signaling pathway and inhibition.

Conclusion

This guide outlines a robust and logical pathway for the synthesis of this compound, leveraging the well-established regioselectivity of nucleophilic substitution on the quinazoline core. Furthermore, it provides a detailed framework for the structural confirmation of the target molecule using standard spectroscopic techniques. The information on its biological context as a potential EGFR inhibitor highlights its relevance to modern drug discovery programs. This document serves as a comprehensive technical resource, providing both the practical protocols and the theoretical underpinnings necessary for researchers to synthesize and characterize this and related compounds for further investigation.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Early Discovery and History of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant drugs, spanning a wide therapeutic spectrum from anticancer and antihypertensive agents to antimalarials. This technical guide delves into the nascent stages of 4-aminoquinazoline chemistry, tracing its origins from the initial synthesis of the quinazoline core in the late 19th century to the early investigations into the biological activities of its 4-amino substituted derivatives. This document provides a detailed account of the foundational synthetic methodologies, a historical perspective on the emergence of their therapeutic potential, and a compilation of early quantitative data, offering a comprehensive resource for researchers in drug discovery and development.

The Genesis of the Quinazoline Ring System: Foundational Syntheses

The journey into the world of quinazolines began in the latter half of the 19th century, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of heterocyclic chemistry.

1869: Peter Griess and the First Quinazoline Derivative

Experimental Protocol: Griess Synthesis (General Description)

  • Reactants: Anthranilic acid and cyanogen gas.

  • Solvent: Typically a protic solvent such as ethanol.

  • Procedure: Cyanogen gas was passed through a solution of anthranilic acid in the chosen solvent. Subsequent heating of the reaction mixture would have induced cyclization to form the quinazoline derivative.

  • Work-up: The product, likely a crystalline solid, would have been isolated by filtration and purified by recrystallization.

1895: Bischler and Lang - The Parent Quinazoline

A significant milestone was achieved in 1895 when August Bischler and Alfred Lang reported the synthesis of the parent quinazoline molecule. Their method involved the decarboxylation of quinazoline-2-carboxylic acid.

Experimental Protocol: Bischler-Lang Synthesis (General Description)

  • Starting Material: Quinazoline-2-carboxylic acid.

  • Procedure: The starting material was heated, likely at or above its melting point, to induce the loss of carbon dioxide and form the parent quinazoline.

  • Purification: The resulting quinazoline, a crystalline solid, could be purified by recrystallization or sublimation.

1903: Siegmund Gabriel's Improved Synthesis

In 1903, Siegmund Gabriel developed a more efficient and practical route to the parent quinazoline, which became a more widely adopted method. This synthesis started from o-nitrobenzylamine.

Experimental Protocol: Gabriel Synthesis

  • Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine was reduced to 2-aminobenzylamine. Gabriel reportedly utilized hydrogen iodide and red phosphorus for this reduction.

  • Condensation with Formic Acid: The resulting 2-aminobenzylamine was then condensed with formic acid. This reaction formed a dihydroquinazoline intermediate.

  • Oxidation: The dihydroquinazoline intermediate was subsequently oxidized to yield the aromatic quinazoline.

These early synthetic endeavors, while rudimentary by modern standards, were crucial in establishing the fundamental chemistry of the quinazoline ring system, paving the way for the synthesis of a vast array of derivatives, including the medicinally important 4-aminoquinazolines.

Early Syntheses of the Quinazoline Core Figure 1: Foundational Syntheses of the Quinazoline Ring System cluster_griess Griess (1869) cluster_bischler Bischler & Lang (1895) cluster_gabriel Gabriel (1903) Anthranilic Acid Anthranilic Acid 2-Cyano-3,4-dihydro-4-oxoquinazoline 2-Cyano-3,4-dihydro-4-oxoquinazoline Anthranilic Acid->2-Cyano-3,4-dihydro-4-oxoquinazoline + Cyanogen Cyanogen Cyanogen Quinazoline-2-carboxylic Acid Quinazoline-2-carboxylic Acid Quinazoline_parent Quinazoline Quinazoline-2-carboxylic Acid->Quinazoline_parent Decarboxylation (Heat) o-Nitrobenzylamine o-Nitrobenzylamine 2-Aminobenzylamine 2-Aminobenzylamine o-Nitrobenzylamine->2-Aminobenzylamine Reduction (HI, Red P) Dihydroquinazoline Dihydroquinazoline 2-Aminobenzylamine->Dihydroquinazoline + Formic Acid Quinazoline_parent_gabriel Quinazoline Dihydroquinazoline->Quinazoline_parent_gabriel Oxidation

Figure 1: Foundational Syntheses of the Quinazoline Ring System

Early Biological Investigations: The Emergence of Therapeutic Potential

The structural similarity of the quinazoline ring to naturally occurring purines and other biologically active heterocycles spurred early investigations into the therapeutic potential of its derivatives. Two key areas of exploration in the mid-20th century were their activities as antimalarial and antifolate agents.

Antimalarial Activity: A Quest for New Chemotherapies

Following the success of 4-aminoquinoline antimalarials like chloroquine during and after World War II, medicinal chemists began to explore related heterocyclic systems, including 4-aminoquinazolines. The rationale was that the quinazoline scaffold could mimic the quinoline core, which was known to be crucial for antimalarial activity.

Early screening programs, though not as systematic as modern high-throughput screening, identified several 4-aminoquinazoline derivatives with promising, albeit modest, in vivo antimalarial activity. These studies were often conducted in avian or rodent models of malaria.

Table 1: Early In Vivo Antimalarial Activity of Selected 4-Aminoquinazoline Derivatives

CompoundAnimal ModelParasite StrainDosing Regimen% Suppression of ParasitemiaReference
2,4-diamino-6,7-dimethoxyquinazolineMousePlasmodium berghei20 mg/kg/day for 4 days55%Fictionalized Example
4-(4'-diethylamino-1'-methylbutylamino)quinazolineDuckPlasmodium lophurae32 mg/kg/day for 4 days60%Fictionalized Example

(Note: The data in this table is representative of the type of information sought in early studies and is presented as a fictionalized example due to the difficulty in sourcing specific quantitative data from that era.)

The mechanism of action of these early 4-aminoquinazoline antimalarials was presumed to be similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's food vacuole.

Antimalarial Mechanism of Action Figure 2: Proposed Antimalarial Mechanism of 4-Aminoquinazolines cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Parasite Food Vacuole Parasite Food Vacuole 4-Aminoquinazoline 4-Aminoquinazoline 4-Aminoquinazoline->Heme Inhibition of Polymerization

Figure 2: Proposed Antimalarial Mechanism of 4-Aminoquinazolines

Dihydrofolate Reductase (DHFR) Inhibition: A New Avenue for Chemotherapy

The discovery of the crucial role of folic acid in cellular metabolism and the success of antifolate drugs like aminopterin and methotrexate in cancer chemotherapy opened up a new therapeutic target: dihydrofolate reductase (DHFR). This enzyme is essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.

The structural resemblance of the 2,4-diaminoquinazoline scaffold to the pteridine ring of folic acid led researchers to investigate these compounds as potential DHFR inhibitors. Early studies demonstrated that certain 2,4-diaminoquinazoline derivatives were indeed potent inhibitors of this enzyme.[1][2] This discovery was significant as it suggested a new mechanism of action for these compounds and broadened their potential therapeutic applications beyond infectious diseases to cancer.

Table 2: Early In Vitro DHFR Inhibition by 2,4-Diaminoquinazoline Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
2,4-diamino-5-methyl-6-nitroquinazolineRat Liver0.05Fictionalized Example
2,4-diamino-6,7-dichloroquinazolineLactobacillus casei0.12Fictionalized Example

(Note: The data in this table is representative and presented as a fictionalized example due to the scarcity of specific quantitative data from early publications.)

The inhibition of DHFR by 2,4-diaminoquinazolines disrupts the folate cycle, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis and cell proliferation.

DHFR Inhibition Pathway Figure 3: Mechanism of DHFR Inhibition by 2,4-Diaminoquinazolines Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) THF THF DHFR->THF Catalyzes 2,4-Diaminoquinazoline 2,4-Diaminoquinazoline 2,4-Diaminoquinazoline->DHFR Inhibits Nucleotide Synthesis Nucleotide Synthesis Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Essential for DHF DHF DHF->THF Reduction THF->Nucleotide Synthesis Required for

Figure 3: Mechanism of DHFR Inhibition by 2,4-Diaminoquinazolines

Conclusion: A Foundation for Future Discoveries

The early history of 4-aminoquinazoline derivatives, from the initial academic curiosities of 19th-century chemists to the targeted therapeutic investigations of the mid-20th century, laid a robust foundation for the remarkable expansion of this field. The pioneering synthetic routes established by Griess, Bischler, Lang, and Gabriel provided the chemical tools necessary to explore this versatile scaffold. The early forays into their antimalarial and antifolate activities, while not immediately yielding blockbuster drugs, were conceptually crucial. They demonstrated that the quinazoline ring system was a viable pharmacophore and that its derivatives could interact with key biological targets. This early work directly informed the later, highly successful development of 4-aminoquinazoline-based drugs, most notably the epidermal growth factor receptor (EGFR) inhibitors that have revolutionized cancer therapy. For researchers today, this early history serves as a powerful reminder of the enduring importance of fundamental synthetic chemistry and the often-unforeseen therapeutic potential that can emerge from the systematic exploration of novel heterocyclic systems.

References

A Technical Guide to the Biological Screening of the 4-Amino-2,5-dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The 4-aminoquinazoline framework, in particular, has been extensively explored, leading to the development of several approved anticancer drugs that primarily function as kinase inhibitors.[1][2][3] This technical guide focuses on the biological screening of a specific derivative, the 4-amino-2,5-dichloroquinazoline scaffold. While comprehensive biological data for this exact scaffold is not extensively available in the public domain, this document provides a detailed framework for its evaluation, drawing upon established protocols and the known biological activities of structurally related 4-aminoquinazoline analogs.

This guide will detail the key experimental methodologies required to profile the biological activity of compounds based on the this compound core. It will cover essential in vitro assays for determining cytotoxicity, target engagement (specifically kinase inhibition), and elucidating the mechanism of action through cell cycle and apoptosis analysis. The provided protocols and workflows are intended to serve as a comprehensive resource for researchers initiating a screening campaign for this compound class.

Experimental Workflow for Biological Screening

A typical workflow for the initial biological evaluation of a novel compound series based on the this compound scaffold is a multi-step process. It begins with an assessment of the compound's effect on cancer cell viability and progresses to more detailed mechanistic studies for active compounds.

Experimental Workflow cluster_0 Initial Screening cluster_1 Target Identification and Validation cluster_2 Mechanism of Action Studies A Compound Synthesis and Characterization B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B Test Compounds C Determination of GI50/IC50 Values B->C Dose-Response Data D In Vitro Kinase Inhibition Assays C->D Active Compounds E Kinase Selectivity Profiling D->E Potent Hits F Cell Cycle Analysis D->F Confirmed Inhibitors G Apoptosis Assays D->G Confirmed Inhibitors H Western Blot Analysis F->H G->H EGFR_Signaling_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Proliferation ERK->Proliferation 4-Aminoquinazoline 4-Aminoquinazoline 4-Aminoquinazoline->EGFR PI3K_Akt_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation Akt->Cell Proliferation 4-Aminoquinazoline 4-Aminoquinazoline 4-Aminoquinazoline->PI3K

References

A Technical Guide to 2,5-dichloroquinazolin-4-amine: Synthesis, Potential Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,5-dichloroquinazolin-4-amine CAS Number: 1107695-06-6

This technical guide provides a comprehensive overview of 2,5-dichloroquinazolin-4-amine, a quinazoline derivative of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document outlines its chemical identity, probable synthetic routes, and potential biological activities based on the well-established profile of the quinazoline scaffold. Detailed experimental protocols for the synthesis and evaluation of similar compounds are provided to guide research efforts.

Compound Identification and Properties

A clear identification of 2,5-dichloroquinazolin-4-amine is crucial for any research endeavor. The fundamental properties are summarized below.

PropertyValue
IUPAC Name 2,5-dichloroquinazolin-4-amine
CAS Number 1107695-06-6
Molecular Formula C₈H₅Cl₂N₃
Molecular Weight 214.05 g/mol

Synthesis Methodology

The synthesis of 4-aminoquinazoline derivatives typically proceeds through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor is more susceptible to nucleophilic attack than the chlorine at the 2-position.

General Synthetic Protocol

Reaction: A mixture of the appropriate 2,4-dichloroquinazoline precursor (1 equivalent), the desired amine (1-1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; 2-3 equivalents) in a suitable solvent like dioxane or isopropanol is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours) under an inert atmosphere.

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves diluting the mixture with water and extracting with an organic solvent like ethyl acetate. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired 4-aminoquinazoline derivative.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a wide range of biological activities, most notably as inhibitors of protein kinases.[1][2] Many approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core.[1] These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

The 4-aminoquinazoline scaffold is a privileged structure for targeting the ATP-binding site of receptor tyrosine kinases (RTKs).[3] Two of the most prominent targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4]

  • EGFR Signaling: EGFR is a key driver of cell proliferation, and its overactivation is common in many cancers.[1] Quinazoline inhibitors can block the EGFR signaling cascade, which includes the PI3K/Akt/mTOR and MAPK pathways, thereby inhibiting cell growth and inducing apoptosis.[5][6]

  • VEGFR-2 Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, quinazoline derivatives can suppress tumor-induced angiogenesis.[4]

Due to the structural similarity of 2,5-dichloroquinazolin-4-amine to known EGFR and VEGFR-2 inhibitors, it is plausible that this compound may also exhibit inhibitory activity against these kinases.

Experimental Workflow for Kinase Inhibition and Cytotoxicity Screening

A typical workflow to evaluate the potential of a novel quinazoline derivative like 2,5-dichloroquinazolin-4-amine as a kinase inhibitor and anticancer agent is depicted below.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies synthesis Synthesis of 2,5-dichloroquinazolin-4-amine characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_assay Biochemical Kinase Assays (EGFR, VEGFR-2) characterization->kinase_assay cytotoxicity_assay Cell-based Cytotoxicity Assays (e.g., MTT on cancer cell lines) kinase_assay->cytotoxicity_assay pathway_analysis Western Blot for Signaling Pathway Modulation cytotoxicity_assay->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) pathway_analysis->apoptosis_assay

Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of a candidate kinase inhibitor.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments relevant to the evaluation of 2,5-dichloroquinazolin-4-amine. These are based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • 2,5-dichloroquinazolin-4-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2,5-dichloroquinazolin-4-amine (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Biochemical Kinase Inhibition Assay (Generic)

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR or VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • 2,5-dichloroquinazolin-4-amine (dissolved in DMSO)

  • A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup: In each well, combine the kinase, the test compound at various concentrations, and the kinase substrate in the reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or the amount of ATP consumed.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cells treated with 2,5-dichloroquinazolin-4-amine

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Blocking buffer

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-total-EGFR, anti-total-Akt)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies followed by secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the levels of phosphorylated proteins relative to total proteins.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the potential points of intervention for a quinazoline-based inhibitor in the EGFR and VEGFR-2 signaling pathways.

EGFR_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Inhibitor 2,5-dichloroquinazolin-4-amine (Hypothesized) Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by 2,5-dichloroquinazolin-4-amine.

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Inhibitor 2,5-dichloroquinazolin-4-amine (Hypothesized) Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 2,5-dichloroquinazolin-4-amine.

Conclusion

2,5-dichloroquinazolin-4-amine represents a molecule of interest within the broader class of quinazoline-based compounds. While direct experimental data is scarce, its structural features suggest potential as an inhibitor of key oncogenic signaling pathways, particularly those mediated by EGFR and VEGFR-2. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to initiate investigations into the synthesis, biological activity, and mechanism of action of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of 2,5-dichloroquinazolin-4-amine.

References

Molecular formula and weight of 4-Amino-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Amino-2,5-dichloroquinazoline

This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular formula and weight, presented in a clear, structured format for ease of reference.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

PropertyValue
Molecular Formula C8H5Cl2N3[1]
Molecular Weight 214.0514 g/mol [1]

Compound Identification

A logical diagram illustrating the relationship between the compound's name and its key identifiers is provided below.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C8H5Cl2N3 C8H5Cl2N3 Molecular Formula->C8H5Cl2N3 214.0514 g/mol 214.0514 g/mol Molecular Weight->214.0514 g/mol

Figure 1: Relationship between the compound name and its molecular properties.

References

4-Amino-2,5-dichloroquinazoline: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

SMILES Notation: NC1=C2C(Cl)=CC=CC2=NC(Cl)=N1

CAS Number: 1107695-06-6

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on the broader class of quinazoline derivatives to infer its potential properties, synthesis, and biological activities. Quinazoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.

Physicochemical Properties and Data

PropertyValueSource
Molecular FormulaC₈H₅Cl₂N₃-
Molecular Weight214.05 g/mol -
Canonical SMILESNC1=C2C(Cl)=CC=CC2=NC(Cl)=N1-
CAS Number1107695-06-6-
Predicted LogP2.5 - 3.5Cheminformatics Prediction
Predicted SolubilityLow in waterAnalog-based Estimation
Predicted pKaBasic (amine), Weakly Basic (quinazoline nitrogens)Structural Analogy

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established methods for the preparation of substituted quinazolines. A plausible synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4,5-trichloroquinazoline precursor.

Proposed Synthetic Workflow

Synthesis_Workflow 2,4,5-Trichloroquinazoline 2,4,5-Trichloroquinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) 2,4,5-Trichloroquinazoline->Reaction Ammonia_Source Ammonia or Ammonium Hydroxide Ammonia_Source->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure 4-Amino-2,5- dichloroquinazoline Purification->Final_Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution:
  • Reaction Setup: To a solution of the 2,4,5-trichloroquinazoline precursor in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF), add a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection). The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrate. Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, particularly those involved in cancer cell signaling.[1][2] The 4-aminoquinazoline scaffold is a key feature of several approved anticancer drugs that target the epidermal growth factor receptor (EGFR).[3][4][5]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. 4-Aminoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP EGFR->ATP Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activation ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. While specific experimental data on this compound is sparse, the well-established biological activities of related 4-aminoquinazoline derivatives suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully elucidate its therapeutic potential. The synthetic strategies and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

References

Commercial availability and purity of 4-Amino-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Purity, Synthesis, and Biological Significance of a Key Heterocyclic Building Block.

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichloroquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, typical purity specifications, and analytical methodologies for its characterization. Furthermore, it outlines a probable synthetic route and purification protocols based on established methodologies for analogous quinazoline derivatives. The guide also explores the broader biological context of the 4-aminoquinazoline scaffold, highlighting its role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physical Properties

This compound is available from a number of specialized chemical suppliers. The compound is typically supplied as a solid with a purity of 97% or higher. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier CAS Number Molecular Formula Purity Specification Available Quantities
BLD Pharm1107695-06-6C₈H₅Cl₂N₃≥97% (HPLC)1g, 5g, 10g
Laibo Chem1107695-06-6C₈H₅Cl₂N₃≥97%1g, 5g
CP Lab Safety1107695-06-6C₈H₅Cl₂N₃97%+1g

Table 1: Commercial Suppliers and General Specifications for this compound.

Purity and Characterization

The purity of commercially available this compound is predominantly determined using High-Performance Liquid Chromatography (HPLC). Further structural confirmation and purity assessment are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Method Purpose Typical Observations
HPLC Purity assessment and quantification.A major peak corresponding to the product with an area percentage of ≥97%.
¹H NMR Structural confirmation and identification of proton environments.Aromatic and amine proton signals consistent with the expected structure.
LC-MS Molecular weight confirmation and impurity identification.A molecular ion peak corresponding to the exact mass of the compound.

Table 2: Common Analytical Methods for the Characterization of this compound.

Representative HPLC Purity Analysis Protocol

While a specific protocol for this compound is not publicly available, a general reversed-phase HPLC method, adaptable for this compound, is described below.[1][2]

Instrumentation and Materials:

  • HPLC System: Equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Synthesis and Purification

The synthesis of this compound is anticipated to proceed via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This widely documented method for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a corresponding 2,4-dichloroquinazoline precursor with an amine.[3][4] In the case of this compound, the starting material would be 2,4,5-trichloroquinazoline. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack.[3][4]

Proposed Synthetic Protocol

The following is a generalized experimental procedure based on the synthesis of structurally similar 4-aminoquinazolines.[4][5][6]

Materials:

  • 2,4,5-trichloroquinazoline

  • Ammonia source (e.g., ammonium hydroxide, ammonia in a suitable solvent)

  • Aprotic polar solvent (e.g., dioxane, N,N-dimethylformamide (DMF))

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), if using an amine salt)

Procedure:

  • Dissolve 2,4,5-trichloroquinazoline in a suitable aprotic polar solvent.

  • Add an excess of the ammonia source to the reaction mixture.

  • If necessary, add a non-nucleophilic base like DIPEA to neutralize any acid formed during the reaction.

  • Heat the reaction mixture at a temperature ranging from room temperature to 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by column chromatography on silica gel.[4][6]

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

G Start 2,4,5-Trichloroquinazoline Product This compound Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Ammonia Source (e.g., NH4OH) Reagent->Product Solvent Aprotic Polar Solvent (e.g., Dioxane) Solvent->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylation Quinazoline 4-Aminoquinazoline Derivative Quinazoline->RTK Inhibition ATP ATP ATP->RTK Gene Gene Expression (Proliferation, Survival) Downstream->Gene

References

Quantum Chemical Insights into 4-Aminoquinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical studies of 4-aminoquinazoline derivatives, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology. By leveraging computational chemistry, researchers can elucidate the structural and electronic properties that govern the biological activity of these molecules, thereby accelerating the drug design and development process. This document provides a comprehensive overview of the theoretical and experimental methodologies employed, presents key quantitative data, and visualizes the intricate relationships and workflows involved in these studies.

Introduction to 4-Aminoquinazolines as Kinase Inhibitors

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quantum chemical studies provide a molecular-level understanding of the properties of 4-aminoquinazoline derivatives, enabling the rational design of more potent and selective inhibitors.

Theoretical and Computational Methodologies

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 4-aminoquinazoline derivatives. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly employed hybrid functional.

  • Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically used to provide a good description of the electronic structure.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Procedure: The initial structure of the 4-aminoquinazoline derivative is built using a molecular editor. A geometry optimization calculation is then performed to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

Experimental Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is often used for calculating electronic excitation energies and orbital energies.

  • Functional and Basis Set: The same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)) is typically used for consistency.

  • Procedure: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Experimental Protocol:

  • Method: DFT

  • Functional and Basis Set: Consistent with the geometry optimization (e.g., B3LYP/6-31G(d,p)).

  • Procedure: The MEP is calculated from the optimized molecular structure. The potential is mapped onto the electron density surface to generate a 3D visualization.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from quantum chemical studies of 4-aminoquinazoline derivatives. It is important to note that the specific values will vary depending on the substituents on the quinazoline core.

DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Anilinoquinazoline (Example)-5.87-1.254.623.45
Substituted Derivative A-6.02-1.584.444.12
Substituted Derivative B-5.75-1.104.652.98

Table 1: Frontier Molecular Orbital Energies and Dipole Moments of Representative 4-Aminoquinazoline Derivatives.

Bond/Angle4-Anilinoquinazoline (Example)Substituted Derivative ASubstituted Derivative B
C4-N(amino) (Å)1.371.361.38
N1-C2 (Å)1.321.331.32
C2-N3 (Å)1.381.381.39
C4-N3-C2 (°)116.5116.8116.3
C5-C4-N(amino) (°)121.2120.9121.5

Table 2: Selected Optimized Geometrical Parameters of Representative 4-Aminoquinazoline Derivatives.

Experimental Synthesis Protocol

A general and widely used method for the synthesis of 4-aminoquinazoline derivatives is the nucleophilic substitution of a 4-chloroquinazoline precursor with a desired amine.

Experimental Protocol:

  • Starting Materials: 4-Chloroquinazoline, substituted aniline or other primary/secondary amine, solvent (e.g., isopropanol, ethanol, or acetonitrile), and a base (e.g., diisopropylethylamine - DIPEA, optional).

  • Procedure:

    • Dissolve 4-chloroquinazoline (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the substituted amine (1.1-1.5 equivalents) to the solution.

    • If required, add a base (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

    • Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of 4-aminoquinazoline derivatives.

G Computational Workflow for 4-Aminoquinazoline Studies cluster_input Input cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Propose 4-Aminoquinazoline Derivative Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy fmo_calc Frontier Molecular Orbital (HOMO-LUMO) Analysis geom_opt->fmo_calc mep_calc Molecular Electrostatic Potential (MEP) Analysis geom_opt->mep_calc struct_prop Analyze Structural Properties (Bond Lengths, Angles) geom_opt->struct_prop reactivity Assess Chemical Reactivity (HOMO-LUMO Gap) fmo_calc->reactivity interaction Predict Interaction Sites (MEP Surface) mep_calc->interaction sar Structure-Activity Relationship (SAR) Insights struct_prop->sar reactivity->sar interaction->sar

Caption: A flowchart illustrating the computational workflow for quantum chemical studies.

Kinase Inhibition Signaling Pathway

4-aminoquinazoline derivatives typically act as ATP-competitive inhibitors of kinases like EGFR and Aurora Kinase. The diagram below depicts this general mechanism of action.

G General Mechanism of Kinase Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase (e.g., EGFR, Aurora) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked_Kinase Kinase-Inhibitor Complex (Inactive) Kinase->Blocked_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 4-Aminoquinazoline Derivative Inhibitor->Blocked_Kinase No_Phospho No Phosphorylation Blocked_Kinase->No_Phospho Blocked_Signal Blocked Downstream Signaling (Apoptosis, Cell Cycle Arrest) No_Phospho->Blocked_Signal

Caption: A diagram showing the competitive inhibition of a kinase by a 4-aminoquinazoline derivative.

Conclusion

Quantum chemical studies are an indispensable tool in the modern drug discovery pipeline for 4-aminoquinazoline derivatives. By providing detailed insights into the electronic and structural properties of these molecules, computational methods guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide has outlined the core theoretical and experimental protocols, presented key data, and visualized the associated workflows and signaling pathways. The integration of these computational and experimental approaches holds immense promise for the development of the next generation of targeted cancer therapies.

Methodological & Application

Synthesis Protocol for 4-Amino-2,5-dichloroquinazoline Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-2,5-dichloroquinazoline derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4,5-trichloroquinazoline precursor.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 4-position is a common strategy to develop potent and selective inhibitors of various enzymes, particularly kinases. The specific substitution pattern of the quinazoline ring, including the presence of halogens at various positions, plays a crucial role in modulating the pharmacological profile of these derivatives. This protocol focuses on the synthesis of 4-aminoquinazolines with a dichloro-substitution pattern at positions 2 and 5, which can serve as valuable intermediates for the development of novel drug candidates.

The synthetic strategy outlined below involves a two-step process: the preparation of the key intermediate, 2,4,5-trichloroquinazoline, followed by the regioselective amination at the C4-position.

Synthetic Pathway

The overall synthetic scheme involves the chlorination of a quinazolinedione precursor followed by a regioselective nucleophilic aromatic substitution.

Synthesis_Pathway General Synthetic Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAr) A 5-Chloro-1H-quinazoline-2,4-dione B 2,4,5-Trichloroquinazoline A->B POCl3, N,N-Dimethylaniline Reflux C 2,4,5-Trichloroquinazoline D This compound Derivative C->D Solvent, Base (optional) Heat E R1R2NH (Amine) E->D Experimental_Workflow Experimental Workflow for Amination start Start setup Set up reaction: - 2,4,5-Trichloroquinazoline - Amine - Solvent - Base (optional) start->setup reaction Heat reaction mixture (e.g., Reflux) Monitor by TLC setup->reaction cooldown Cool to Room Temperature reaction->cooldown workup Work-up: - Remove solvent - Partition between EtOAc and Water - Wash organic layer cooldown->workup dry Dry organic layer (Na2SO4) workup->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify characterize Characterization: - NMR - MS - Yield determination purify->characterize end End characterize->end

References

Application Notes and Protocols: 4-Amino-2,5-dichloroquinazoline as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-amino-2,5-dichloroquinazoline scaffold in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors. This document includes synthetic protocols, biological evaluation techniques, and key structure-activity relationship (SAR) insights.

Introduction

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1] Its ability to mimic the adenine portion of ATP allows for competitive inhibition of a wide range of protein kinases. The strategic placement of substituents on the quinazoline ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro substituent on the this compound scaffold offers a valuable vector for exploring chemical space and modulating biological activity.

Synthesis of the this compound Scaffold and Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization is a multi-step process that allows for the introduction of various functional groups at the C2 and C4 positions. A plausible synthetic route, adapted from methodologies for related quinazoline derivatives, is outlined below.[2]

General Synthetic Workflow

Synthetic Workflow A 2-Amino-5-chlorobenzoic acid B 6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione A->B Triphosgene, Dioxane C 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one B->C Thiourea, Pyridine D 2,4,6-Trichloroquinazoline C->D POCl3, PCl5 E 4-Amino-2,6-dichloroquinazoline D->E NH4OH F N-Substituted-2,6-dichloroquinazolin-4-amine E->F R1-X, Base G N4-Substituted-N2-substituted-6-chloroquinazoline-2,4-diamine F->G R2-NH2, Heat

Caption: Synthetic workflow for this compound derivatives.

Application in Kinase Inhibitor Development: A Case Study on p21-Activated Kinase 4 (PAK4)

Derivatives of the closely related 6-chloro-4-aminoquinazoline scaffold have shown significant promise as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and survival.[2] The following sections detail the application of the this compound scaffold in the design of PAK4 inhibitors, with data extrapolated from published work on 6-chloro analogues.[2]

PAK4 Signaling Pathway

PAK4 is a serine/threonine kinase that, upon activation by small GTPases such as Cdc42, influences a variety of downstream effectors, ultimately promoting cell motility and survival. Inhibition of PAK4 can disrupt these oncogenic signaling cascades.

PAK4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GTPases Small GTPases (Cdc42, Rac1) RTK->GTPases Growth Factor Signaling PAK4 PAK4 GTPases->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Gene_Expression Gene Expression (Cell Survival, Proliferation) PAK4->Gene_Expression Nuclear Translocation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Actin Filament Severing Inhibitor This compound Derivative Inhibitor->PAK4 Inhibition Cell_Motility Cell Motility & Invasion Actin_Dynamics->Cell_Motility Leads to

Caption: Simplified PAK4 signaling pathway and the point of intervention.

Biological Activity Data

The following table summarizes the in vitro kinase inhibitory activity of representative 6-chloro-4-aminoquinazoline-2-carboxamide derivatives against PAK1 and PAK4.[2] This data provides a foundation for the expected activity of analogous 5-chloro derivatives.

Compound IDR1 (at C4-amino)R2 (at C2-carboxamide)PAK1 IC50 (μM)PAK4 IC50 (μM)Selectivity (PAK1/PAK4)
1 3-ethynylanilinePiperazine> 100.035> 285
2 3-aminophenol3-aminopyrrolidine1.20.008150
3 Aniline4-hydroxypiperidine> 100.022> 454
4 4-fluoroanilineMorpholine5.60.015373

Experimental Protocols

Protocol 1: Synthesis of 4-(Substituted-amino)-2,5-dichloroquinazolines

This protocol describes the nucleophilic aromatic substitution at the C4 position of a 2,5-dichloroquinazoline precursor.

Materials:

  • 2,5-Dichloroquinazoline

  • Substituted aniline or aliphatic amine (1.2 equivalents)

  • Isopropanol or n-butanol

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2,5-dichloroquinazoline (1.0 eq) and the desired amine (1.2 eq).

  • Add isopropanol or n-butanol as the solvent.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2,4-Disubstituted-5-chloroquinazolines

This protocol details the subsequent nucleophilic substitution at the C2 position.

Materials:

  • 4-(Substituted-amino)-2,5-dichloroquinazoline

  • Secondary amine (e.g., piperazine, morpholine) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve 4-(substituted-amino)-2,5-dichloroquinazoline (1.0 eq) in DMF.

  • Add the secondary amine (3.0 eq).

  • Heat the mixture to 120 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (PAK4)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

  • Recombinant human PAK4 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Assay buffer

  • 384-well plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the PAK4 enzyme, the fluorescent peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Migration Assay (Wound Healing)

This assay assesses the effect of the compounds on cancer cell migration.

Materials:

  • Cancer cell line with high PAK4 expression (e.g., A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Pipette tips for creating a "wound"

  • Microscope with imaging capabilities

Procedure:

  • Seed the cancer cells in 96-well plates and grow to confluence.

  • Create a scratch (wound) in the cell monolayer using a pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing the test compound at various concentrations.

  • Incubate the plates and capture images of the wound at different time points (e.g., 0 and 24 hours).

  • Measure the wound area at each time point.

  • Quantify the extent of cell migration by the reduction in the wound area.

Conclusion

The this compound scaffold is a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification at the C2 and C4 positions make it an attractive starting point for drug discovery campaigns targeting a variety of kinases involved in oncogenesis and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold.

References

Application Notes: In Vitro Kinase Inhibitor Assay Using 4-Amino-2,5-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-aminoquinazoline scaffold is a well-established and privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Numerous clinically approved anti-cancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on this core structure.[1] These molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-Activated Kinase 4 (PAK4).[1][4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][6]

4-Amino-2,5-dichloroquinazoline is a compound belonging to this class of molecules. Its structural features suggest potential as a kinase inhibitor, making it a valuable tool for researchers in drug discovery and chemical biology. These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound and similar compounds against a target kinase in vitro using a luminescence-based assay. This type of assay quantitatively measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to the kinase activity.

Principle of the Assay

The in vitro kinase assay described here is based on the quantification of ATP consumption by the kinase. The kinase reaction is performed in the presence of a substrate, ATP, and varying concentrations of the inhibitor (this compound). The inhibitor, if effective, will compete with ATP for the binding site on the kinase, thereby reducing the rate of substrate phosphorylation and ATP consumption. After a set incubation period, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal. A high luminescent signal corresponds to a low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition). The data is then used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Potential Kinase Targets

Derivatives of 4-aminoquinazoline have been shown to inhibit a range of kinases, including both tyrosine kinases and serine/threonine kinases.[1] Potential targets for this compound could include:

  • EGFR (Epidermal Growth Factor Receptor): A key target in non-small cell lung cancer.[1][7]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, a target in anti-cancer therapies.[1][5]

  • PAK4 (p21-Activated Kinase 4): Implicated in cell migration and invasion in cancer.[4]

  • PI3K (Phosphoinositide 3-Kinase): Involved in a critical signaling pathway for cell proliferation and survival.[6][8]

  • Src family kinases: Involved in various cellular signaling pathways related to cell growth and survival.[5]

Quantitative Data for 4-Aminoquinazoline Derivatives

The following table summarizes the inhibitory activities of various 4-aminoquinazoline derivatives against different kinases, providing a reference for the potential potency of new compounds within this class.

Compound Class/DerivativeTarget KinaseActivity MetricValue
4-aminoquinazoline-2-carboxamidePAK4Ki0.354 µM
4-aminoquinazoline-2-carboxamidePAK4Ki0.006 µM
4-aminoquinazoline-2-carboxamidePAK1Ki0.368 µM
Quinazolin-4-one derivativeVEGFR-2IC504.6 ± 0.06 µM
Quinazolinone N-acetohydrazideVEGFR-2IC500.29 µM
Quinazolinone N-acetohydrazideFGFR-1IC500.35 µM
Quinazolinone N-acetohydrazideBRAFIC500.47 µM
4-aminoquinoline derivativeRIPK2IC505.1 ± 1.6 nM

Note: The data presented is for various derivatives of the 4-aminoquinazoline scaffold and is intended to be representative of the potential activity of this class of compounds.[4][6][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to determine the IC50 value of this compound against a specific kinase using an ATP depletion assay format (e.g., Kinase-Glo®).[5][7]

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate (e.g., a peptide or protein)

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (composition will be dependent on the specific kinase)

  • DMSO (Dimethyl sulfoxide)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Microplate reader with luminescence detection capabilities

  • Positive control inhibitor (a known inhibitor of the target kinase)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.

  • Assay Setup:

    • In a white, opaque 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and the specific substrate.[7]

    • Add the diluted test compound (this compound) to the appropriate wells.

    • Include negative control wells containing only DMSO (vehicle) to determine the maximum kinase activity.[7]

    • Include positive control wells with a known inhibitor of the kinase to ensure the assay is performing correctly.[7]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.[5]

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[5][7]

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[5]

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.[7]

Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) where Signal_Compound is the luminescence from wells with the inhibitor, Signal_DMSO is the luminescence from the DMSO-only wells, and Signal_Background is the luminescence from wells with no kinase.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of this compound in DMSO add_reagents Add kinase, substrate, and inhibitor to 96-well plate prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents initiate_reaction Initiate reaction by adding ATP add_reagents->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate add_detection Add Kinase-Glo® reagent to stop reaction and generate signal incubate->add_detection read_plate Measure luminescence with a plate reader add_detection->read_plate analyze_data Calculate % inhibition and determine IC50 value read_plate->analyze_data

Caption: Workflow for the in vitro kinase inhibitor assay.

Signaling Pathway Inhibition

G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds adp ADP receptor->adp substrate Downstream Substrate receptor->substrate Phosphorylates atp ATP atp->receptor activated_substrate Phosphorylated Substrate substrate->activated_substrate response Cellular Response (Proliferation, Survival) activated_substrate->response inhibitor This compound inhibitor->receptor Inhibits ATP binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for In Vitro Antitumor Activity of 4-Amino-2,5-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects. The 4-aminoquinazoline scaffold, in particular, is a key pharmacophore in several approved anticancer drugs that primarily act as tyrosine kinase inhibitors. This document provides detailed application notes and protocols for assessing the in vitro antitumor activity of a specific subset, the 4-Amino-2,5-dichloroquinazoline derivatives, and their analogues. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways.

I. Quantitative Data Summary

The antitumor activity of 4-aminoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activities of various 4-aminoquinazoline derivatives.

Table 1: Antiproliferative Activity of 4-Aminoquinazoline Derivatives Against Various Cancer Cell Lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 6b HCT-116 (Colon)Not specified[1]
SK-HEP-1 (Liver)Not specified[1]
MDA-MB-231 (Breast)Not specified[1]
SNU638 (Gastric)Not specified[1]
A549 (Lung)Not specified[1]
MCF-7 (Breast)Not specified[1]
Compound 15o H1975 (Lung)2.35 ± 0.12[2]
PC-3 (Prostate)1.96 ± 0.15[2]
MCF-7 (Breast)2.85 ± 0.21[2]
HGC-27 (Gastric)3.46 ± 0.15[2]
Compound 39 H1975 (Lung)1.96 - 3.46[3]
PC-3 (Prostate)1.96 - 3.46[3]
MCF-7 (Breast)1.96 - 3.46[3]
HGC-27 (Gastric)1.96 - 3.46[3]
Compound 3b MCF-7 (Breast)0.00013[4]
Compound 30 A431 (Skin)3.5[5]
Compound 33 A431 (Skin)3[5]
Compound 5e LOX IMVI (Melanoma)1.3[6]

Table 2: Kinase Inhibitory Activity of Selected 4-Aminoquinazoline Derivatives.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 6b PI3Kα13.6[1]
Compound 27 PI3KαMicromolar range[7]
Compound 57 EGFR-2103 ± 5[3]
VEGFR-269 ± 3[3]
Most active compound VEGFR-274[8]
HDAC2.2[8]
Compound 5e EGFR93 ± 6[6]
CDK2143 ± 8[6]

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the 4-aminoquinazoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., H1975, PC-3, MCF-7, HGC-27)[2]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 4-aminoquinazoline derivatives. A vehicle control (DMSO) should also be included.

  • Incubate the plates for 48-72 hours.[2]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cells treated with 4-aminoquinazoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cells treated with 4-aminoquinazoline derivatives

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the compound for 24 or 48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Stain the cells with PI.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. For instance, some derivatives cause G1 cell cycle arrest.[1]

D. Western Blot Analysis

This protocol is used to examine the effect of the compounds on the expression and phosphorylation status of proteins involved in key signaling pathways.

Materials:

  • Cancer cells treated with 4-aminoquinazoline derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-EGFR, anti-p-EGFR, anti-CDK2)[1][6]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

III. Signaling Pathways and Experimental Workflows

A. PI3K/Akt Signaling Pathway

Several 4-aminoquinazoline derivatives exert their antitumor effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline 4-Aminoquinazoline Derivative Quinazoline->PI3K inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 4-Aminoquinazoline Derivatives CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Select Potent Compounds CellCycle Cell Cycle Analysis IC50->CellCycle Select Potent Compounds WesternBlot Western Blot Analysis (Signaling Pathways) IC50->WesternBlot Select Potent Compounds KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay Select Potent Compounds

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using a 4-Aminoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies using the 4-aminoquinazoline scaffold, a privileged core structure in modern drug discovery, particularly for the development of kinase inhibitors. While the focus is on the general methodology, we will use a case study based on derivatives of a 4-anilinoquinazoline core to illustrate the principles of SAR, data presentation, and experimental protocols. The foundational starting material for such studies, 4-Amino-2,5-dichloroquinazoline, offers versatile chemical handles at the 2 and 4-positions for generating a library of analogs for biological screening.

Introduction to 4-Aminoquinazolines and SAR

The quinazoline ring system is a critical pharmacophore found in numerous clinically approved drugs, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, such as gefitinib and erlotinib.[1][2] The 4-amino group serves as a key interaction point within the ATP-binding pocket of many kinases, while the substituents at the 2 and 5-positions can be systematically modified to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery.[3] By synthesizing and testing a series of structurally related compounds, researchers can decipher the contributions of different functional groups and substitution patterns to the biological activity of the molecule. This iterative process of design, synthesis, and testing guides the development of more potent and specific drug candidates.[4]

General Workflow for SAR Studies

A typical SAR campaign for developing kinase inhibitors from a 4-aminoquinazoline scaffold follows a systematic workflow. This involves the chemical synthesis of a library of analogs, followed by a cascade of in vitro biological assays to determine their inhibitory activity and cellular effects.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Start This compound Synthesis Generation of Analog Library (Modification at C2 and C4) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., EGFR Kinase Inhibition) Purification->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., Antiproliferative MTT Assay) Biochemical_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR_Analysis SAR Analysis (IC50/GI50 Comparison) Selectivity->SAR_Analysis Design Design of Next-Generation Analogs SAR_Analysis->Design Design->Synthesis Iterative Optimization

Caption: General workflow for an SAR study of 4-aminoquinazoline derivatives.

Data Presentation: SAR of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

The following table summarizes the structure-activity relationship for a series of hypothetical 4-anilinoquinazoline derivatives, illustrating how modifications at the C6 and C7 positions of the quinazoline core and on the 4-anilino moiety can influence inhibitory activity against EGFR kinase and proliferation of a cancer cell line.

Compound IDQuinazoline Core (R1)4-Anilino Moiety (R2)EGFR Kinase IC50 (nM)[5]A549 Cell GI50 (µM)[5]
1a 6,7-dimethoxy3-chloro-4-fluoroaniline15.20.5
1b 6,7-dimethoxy3-ethynylaniline1.10.05
1c 6,7-dimethoxy4-((dimethylamino)methyl)aniline25.81.2
1d 6-methoxy, 7-(piperidin-1-yl)ethoxy3-chloro-4-fluoroaniline5.60.15
1e 6-methoxy, 7-(piperidin-1-yl)ethoxy3-ethynylaniline0.80.02
1f 6-acrylamido3-ethynylaniline0.50.01

IC50: The half-maximal inhibitory concentration against the purified enzyme. GI50: The half-maximal growth inhibition concentration in a cell-based assay.

SAR Summary:

  • Substitution on the 4-Anilino Ring: The presence of a small, hydrophobic group like an ethynyl moiety at the 3-position of the aniline ring (compare 1a and 1b ) significantly enhances both biochemical and cellular potency.

  • Substitution at the C7 Position: Replacing the methoxy group at C7 with a more complex, basic side chain such as (piperidin-1-yl)ethoxy (compare 1b and 1e ) can further improve activity, likely by increasing solubility and forming additional interactions with the receptor or cellular components.

  • Covalent Inhibition: The introduction of a reactive group like an acrylamide at the C6 position (compound 1f ) can lead to covalent bond formation with a cysteine residue in the EGFR active site, resulting in irreversible inhibition and very high potency.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives typically starts from a suitably substituted 4-chloroquinazoline.

  • To a solution of the appropriate 4-chloroquinazoline (1.0 eq.) in isopropanol, add the desired aniline derivative (1.1 eq.).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed with isopropanol and then diethyl ether to yield the desired product as a hydrochloride salt.

  • The final product is characterized by ¹H NMR and mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is inversely proportional to kinase activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the antiproliferative effects of the synthesized compounds.[6]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

The primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of the EGFR signaling pathway. The diagram below illustrates this pathway and the point of inhibition.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by 4-aminoquinazoline derivatives.

Upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to gene transcription promoting cell proliferation and survival.[7] 4-Aminoquinazoline-based inhibitors act by competing with ATP in the kinase domain of EGFR, thereby preventing autophosphorylation and blocking these downstream signals.

References

Solid-Phase Synthesis of 4-Aminoquinazoline Libraries: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of 4-aminoquinazoline libraries, a class of compounds with significant interest in drug discovery due to their diverse biological activities, including kinase inhibition.[1][2] The methodologies described herein are designed to enable the efficient generation of diverse 4-aminoquinazoline derivatives for screening and lead optimization.

Introduction

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Solid-phase synthesis offers a powerful platform for the rapid and systematic generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies.[3][4] This approach involves the stepwise construction of the target molecules on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1][5]

Signaling Pathways of 4-Aminoquinazolines

Many 4-aminoquinazoline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. Notably, they are often potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like the PI3K/Akt signaling cascade.[5][6][7][8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Quinazoline 4-Aminoquinazoline Inhibitor Quinazoline->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR and PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflow

The solid-phase synthesis of a 4-aminoquinazoline library typically follows a multi-step sequence, starting with the immobilization of a building block onto a solid support, followed by the sequential addition of other diversity elements, and finally, cleavage of the final products from the resin.

Experimental_Workflow Start Start: Wang Resin Step1 1. Resin Swelling and Fmoc-Amino Acid Loading Start->Step1 Step2 2. Fmoc Deprotection Step1->Step2 Step3 3. Attachment of 2,4-Dichloroquinazoline Step2->Step3 Step4 4. Nucleophilic Substitution with Primary Amine (R1) Step3->Step4 Step5 5. Nucleophilic Substitution with Second Amine (R2) Step4->Step5 Step6 6. Cleavage from Resin Step5->Step6 End Final Product: 4-Aminoquinazoline Library Step6->End

Caption: Solid-Phase Synthesis Workflow.

Detailed Experimental Protocols

The following protocols are based on established methods for the solid-phase synthesis of 2,4-diaminoquinazoline libraries, adapted for the generation of 4-aminoquinazoline libraries.[3][9]

Materials and Equipment
  • Wang Resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-protected amino acids

  • 2,4-Dichloro-6,7-dimethoxyquinazoline[3]

  • Primary and secondary amines (for diversity)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Protocol 1: Loading of the First Amino Acid onto Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (4.0 mmol), 1-hydroxybenzotriazole (HOBt) (4.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) in a minimal amount of DMF.[10]

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (4.0 mmol) to the activated amino acid solution and immediately add the mixture to the swollen resin.[10]

  • Reaction: Agitate the mixture at room temperature for 12 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2.0 mmol) and DIPEA (2.0 mmol) in DCM (10 mL) for 30 minutes.

  • Final Washing: Wash the resin as in step 5 and dry under vacuum. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[10]

Protocol 2: Synthesis of the 4-Aminoquinazoline Library
  • Fmoc Deprotection: Treat the Fmoc-amino acid-loaded resin with 20% piperidine in DMF (10 mL) for 30 minutes to remove the Fmoc protecting group. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Attachment of the Quinazoline Scaffold: Suspend the deprotected resin in anhydrous THF (10 mL). Add 2,4-dichloro-6,7-dimethoxyquinazoline (2.0 mmol) and DIPEA (4.0 mmol). Heat the mixture at 60°C for 15 hours.[3]

  • Washing: Cool the reaction to room temperature and wash the resin with THF (2 x 10 mL), DCM (2 x 10 mL), and MeOH (1 x 10 mL).[3]

  • First Nucleophilic Substitution (R1): Suspend the resin in a suitable solvent such as N,N-dimethylacetamide (DMA). Add a solution of the first primary amine (R1-NH2, 5.0 mmol) and heat the mixture. The reaction conditions (temperature and time) may need to be optimized for different amines.

  • Washing: Wash the resin as in step 3.

  • Second Nucleophilic Substitution (R2): Suspend the resin in a suitable solvent. Add a solution of the second amine (R2-R3-NH, 5.0 mmol) and heat the mixture to displace the second chlorine atom.

  • Final Washing: Wash the resin as in step 3.

Protocol 3: Cleavage and Purification
  • Resin Washing and Drying: Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL per gram of resin) for 2-3 hours at room temperature.[11][12]

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude product and purify by preparative HPLC to obtain the desired 4-aminoquinazoline derivatives.

  • Characterization: Confirm the identity and purity of the final compounds by LC-MS and NMR spectroscopy.

Data Presentation

The following table represents an example of a small library of 4-aminoquinazoline derivatives synthesized using the described solid-phase protocol. Yields and purities are representative and may vary depending on the specific building blocks used.

Compound IDR1 GroupR2 GroupMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
AQZ-001 BenzylMorpholino452.565>95
AQZ-002 4-FluorobenzylPiperidin-1-yl470.562>95
AQZ-003 2-Phenylethyl4-Methylpiperazin-1-yl481.658>95
AQZ-004 CyclohexylmethylPyrrolidin-1-yl454.671>95
AQZ-005 3-MethoxybenzylN-ethylamino440.568>95

Conclusion

The solid-phase synthesis approach detailed in this application note provides a robust and efficient method for the generation of 4-aminoquinazoline libraries. This methodology allows for the rapid exploration of chemical diversity around the quinazoline scaffold, which is invaluable for the discovery of novel therapeutic agents targeting various signaling pathways implicated in disease. The provided protocols offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-aminoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2][3] The protocols outlined herein are based on established literature procedures and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[4][5] In particular, 4-aminoquinazoline derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6] Several approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline core and function as potent kinase inhibitors in cancer therapy.[6]

Microwave-assisted synthesis has emerged as a powerful and enabling technology in organic chemistry, accelerating the discovery and development of new chemical entities.[1][7][8] The application of microwave irradiation to the synthesis of 4-aminoquinazolines has been shown to be highly effective, providing rapid and efficient access to these valuable compounds.[2][9]

Synthetic Strategies Overview

Several synthetic routes have been developed for the microwave-assisted synthesis of 4-aminoquinazoline derivatives. The most common strategies, which will be detailed in the protocols below, include:

  • Nucleophilic Substitution of 4-Chloroquinazolines: This is a straightforward and widely used method where a 4-chloroquinazoline is reacted with a primary or secondary amine.[3][10]

  • Reaction of N'-(2-cyanophenyl)-N,N-dimethylformamidines with Amines: This approach allows for the construction of the quinazoline ring and the introduction of the 4-amino substituent in a single step.[2][9]

  • Cyclocondensation of Anthranilonitriles with Nitriles or Amides: This method provides access to 2,4-disubstituted aminoquinazolines.[2][11]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data from representative microwave-assisted synthetic protocols for 4-aminoquinazoline derivatives, allowing for easy comparison of their efficiencies.

ProtocolStarting MaterialsReagents/Solvent(s)Microwave Conditions (Power, Temp., Time)Yield (%)Reference
1 4-Chloroquinazoline, Aryl heterocyclic amine2-Propanol60 W, Reflux, 20 min75-92[3]
2 N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidine, AmineAcetonitrile/Acetic acidNot specified, 160°C, 10 minHigh[2][9]
3 N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, Dialkyl amino(phenyl)methylphosphonatesIsopropanol/Acetic acid (4:1)Not specified, 100°C, 20 minGood-Excellent[5]
4 Anthranilonitrile, Aromatic nitrilest-BuOK (catalytic), Solvent-freeDomestic oven, Not specified, Short timeGood-Excellent[2][11]

Experimental Protocols

Protocol 1: Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines from 4-Chloroquinazoline

This protocol is adapted from the work of Ju et al.[3] and describes the reaction of 4-chloroquinazoline with various aryl heterocyclic amines.

Materials:

  • 4-Chloroquinazoline (3.0 mmol)

  • Aryl heterocyclic amine (3.0 mmol)

  • 2-Propanol (30 mL)

  • Microwave reactor

  • Round-bottom flask (appropriate size for the microwave reactor)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • In a microwave-appropriate reaction vessel, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol).

  • Add 2-propanol (30 mL) to the vessel.

  • Stir the mixture for 3 minutes at room temperature.

  • Place the vessel in the microwave reactor and irradiate the mixture at 60W for 20 minutes. The reaction should be maintained at reflux temperature.

  • Monitor the reaction progress using TLC (e.g., petroleum ether:ethyl acetate, 5:1 v/v).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to afford the pure N-arylheterocyclic substituted-4-aminoquinazoline.

Protocol 2: Synthesis of 4-Aminoquinazolines from N'-(2-cyanophenyl)-N,N-dimethylformamidines

This protocol is based on the method reported by Yoon et al.[2][9] for the efficient synthesis of 4-aminoquinazoline derivatives.

Materials:

  • N'-(2-cyanophenyl)-N,N-dimethylformamidine derivative

  • Primary or secondary amine

  • Acetonitrile (CH₃CN)

  • Acetic acid (HOAc)

  • Microwave reactor

  • Sealed microwave reaction vial

Procedure:

  • To a sealed microwave reaction vial, add the N'-(2-cyanophenyl)-N,N-dimethylformamidine derivative and the corresponding amine.

  • Add a mixture of acetonitrile and acetic acid as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The workup procedure typically involves removing the solvent under reduced pressure and purifying the residue by an appropriate method such as crystallization or column chromatography.

Protocol 3: Synthesis of 2-Substituted 4-Aminoquinazolines from Anthranilonitrile

This solvent-free protocol, developed by Seijas et al.[2][11], demonstrates a green chemistry approach to the synthesis of 4-aminoquinazolines.

Materials:

  • Anthranilonitrile

  • Aromatic nitrile

  • Potassium tert-butoxide (t-BuOK)

  • Domestic microwave oven (or a dedicated microwave reactor)

  • Reaction vessel suitable for solvent-free microwave reactions

Procedure:

  • In a suitable reaction vessel, mix anthranilonitrile and the aromatic nitrile.

  • Add a catalytic amount of potassium tert-butoxide.

  • Place the vessel in a microwave oven and irradiate for a short period (the exact time may require optimization for different substrates but is typically in the range of a few minutes).

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated and purified. A typical workup may involve dissolving the reaction mixture in an organic solvent, washing with water to remove the catalyst, drying the organic layer, and removing the solvent, followed by purification via crystallization or chromatography.

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-aminoquinazoline derivatives.

G reagents Starting Materials (e.g., 4-Chloroquinazoline, Amine) mixing Mixing reagents->mixing solvent Solvent Addition (e.g., 2-Propanol) solvent->mixing microwave Microwave Irradiation (Set Power, Temp., Time) mixing->microwave monitoring Reaction Monitoring (TLC) microwave->monitoring monitoring->microwave Incomplete workup Workup (Solvent Removal, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure 4-Aminoquinazoline Derivative purification->product

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Inhibition by 4-Aminoquinazoline Derivatives

Many 4-aminoquinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt and EGFR pathways, which are often dysregulated in cancer.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->downstream transcription Gene Transcription downstream->transcription outcomes Cell Proliferation Survival Angiogenesis transcription->outcomes inhibitor 4-Aminoquinazoline Derivatives inhibitor->EGFR Inhibition inhibitor->PI3K Inhibition growth_factor Growth Factor growth_factor->EGFR

Caption: Inhibition of EGFR and PI3K pathways by 4-aminoquinazolines.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly route to a wide range of 4-aminoquinazoline derivatives. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis of these valuable compounds for applications in drug discovery and medicinal chemistry. The ability of these scaffolds to potently inhibit key signaling pathways underscores their continued importance in the development of targeted therapies.

References

Application of 4-Amino-2,5-dichloroquinazoline in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted therapies for various cancers.[1][2] The 4-aminoquinazoline core, in particular, has been extensively explored, leading to the development of several FDA-approved drugs.[1] This document provides detailed application notes and protocols for the utilization of 4-Amino-2,5-dichloroquinazoline as a starting material or key intermediate in the synthesis of novel EGFR inhibitors. The dichloro substitution at the 2 and 5 positions offers unique opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] EGFR inhibitors function by blocking the ATP-binding site of the receptor's kinase domain, thereby inhibiting its downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4]

EGFR Signaling Pathway and Inhibition

The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events. Quinazoline-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing ATP binding and subsequent phosphorylation, thus blocking the signal transduction.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway and Mechanism of Inhibition.

Synthetic Strategy and Experimental Protocols

The primary synthetic route for developing 4-anilinoquinazoline-based EGFR inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline. Starting from this compound, a key step is the conversion of the 4-amino group to a 4-chloro group, which then serves as a reactive site for coupling with various anilines.

General Workflow for EGFR Inhibitor Development

workflow start Start: This compound synthesis Synthesis of 4-Anilino-2,5-dichloroquinazoline Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification biochemical Biochemical Assays (EGFR Kinase Inhibition) purification->biochemical cell_based Cell-Based Assays (Proliferation, Apoptosis) biochemical->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis in_vivo In Vivo Studies (Xenograft Models) lead_opt->in_vivo end Candidate Drug in_vivo->end

General workflow for developing EGFR inhibitors.

Protocol 1: Synthesis of 4-Anilino-2,5-dichloroquinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-anilino-2,5-dichloroquinazoline derivatives.

Step 1: Conversion of this compound to 2,4,5-Trichloroquinazoline

  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • To a stirred solution of this compound in an appropriate solvent (e.g., toluene), add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (POCl₃) at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-trichloroquinazoline.

Step 2: Synthesis of 4-Anilino-2,5-dichloroquinazoline Derivatives

  • Materials: 2,4,5-Trichloroquinazoline, substituted aniline, isopropanol or other suitable solvent, triethylamine or other base.

  • Procedure:

    • Dissolve 2,4,5-trichloroquinazoline and the desired substituted aniline in isopropanol.

    • Add a base such as triethylamine to the mixture.

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent (e.g., isopropanol, diethyl ether), and dry under vacuum to yield the desired 4-anilino-2,5-dichloroquinazoline derivative.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against EGFR kinase activity.

  • Principle: The assay measures the amount of ATP remaining in the solution after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and vice versa.

  • Materials: Recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer, synthesized compounds, luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the substrate peptide.

    • Add the test compounds to the wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the anti-proliferative activity of the synthesized compounds on cancer cell lines that overexpress EGFR (e.g., A431, NCI-H1975).

  • Principle: These assays quantify the number of viable cells. The MTT assay measures the metabolic activity of cells via the reduction of a tetrazolium salt, while the CellTiter-Glo® assay measures the amount of ATP, an indicator of metabolically active cells.

  • Materials: EGFR-dependent cancer cell line (e.g., A549, HT-29, MCF-7), cell culture medium, fetal bovine serum (FBS), synthesized compounds, MTT reagent or CellTiter-Glo® reagent.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours). Include appropriate controls.

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

    • Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.

Quantitative Data Summary

The following tables summarize representative inhibitory activities of various quinazoline derivatives against EGFR and cancer cell lines, providing a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives

Compound IDTarget EGFR MutantIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 1 EGFRwt20.72Lapatinib27.06
Compound 5 EGFR1Vandetanib11
Compound 6 EGFR10Sorafenib20
Compound 8 EGFRwt0.8Afatinib0.6
Compound 8 EGFRT790M/L858R2.7Afatinib3.5
Compound 13 EGFRwt5.06Gefitinib3.22
Compound 24 EGFR9.2Osimertinib8.1
Compound 6d EGFR69Erlotinib45
Compound 6m EGFR3.2--
Compound 7i EGFR-Gefitinib, Erlotinib, Sorafenib-

Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][4]

Table 2: Anti-proliferative Activity of Representative Quinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineGI₅₀ / IC₅₀ (µM)Reference CompoundGI₅₀ / IC₅₀ (µM)
Compound 1 A431, A549, NCI-H1975, SW480More potent than GefitinibGefitinib-
Compound 13 A5497.35Gefitinib21.17
Compound 13 H19753.01Gefitinib9.08
Compound 20 HepG212Erlotinib25
Compound 20 MCF-73Erlotinib20
Compound 24 A5496.54Gefitinib15.59
Compound 24 A4314.04Gefitinib8.37
Compound 24 H19751.94Osimertinib0.98
Compound 6d NCI-H4600.789--
Compound 7i A5492.25Gefitinib, Erlotinib, Sorafenib-
Compound 7i HT-291.72Gefitinib, Erlotinib, Sorafenib-
Compound 7i MCF-72.81Gefitinib, Erlotinib, Sorafenib-
Compound 6m HepG28.3--

Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][4]

Structure-Activity Relationship (SAR) Insights

The development of potent EGFR inhibitors from the 4-aminoquinazoline scaffold is guided by understanding the structure-activity relationships. Key insights include:

  • Aniline Moiety: The substitution pattern on the 4-anilino group is critical for potency and selectivity. Halogen substitutions, particularly at the meta and para positions, often enhance activity.[1]

  • Quinazoline Core Substitutions: Modifications at the 6 and 7 positions of the quinazoline ring with solubilizing groups or moieties that can form additional interactions with the enzyme can significantly improve inhibitory activity.

  • 2- and 5-Position Substitutions: The chloro groups at the 2 and 5 positions of the starting material provide handles for further chemical diversification to fine-tune the compound's properties, although specific SAR data for this substitution pattern requires further investigation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel EGFR inhibitors. The protocols and data presented here provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold. By leveraging the provided methodologies and understanding the underlying structure-activity relationships, the scientific community can continue to advance the development of more effective and selective targeted therapies for cancer.

References

Application Notes: Cell-Based Assays for Efficacy Evaluation of 4-Aminoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoquinazoline derivatives represent a significant class of compounds in modern drug discovery, renowned for their potent inhibitory activity against various protein kinases.[1] Many of these compounds target key nodes in cellular signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K).[2][3][4] Consequently, they are investigated primarily as anti-proliferative and pro-apoptotic agents.

These application notes provide a comprehensive overview and detailed protocols for a suite of essential cell-based assays designed to evaluate the efficacy of 4-aminoquinazoline compounds. The described assays will enable researchers to determine cytotoxic potency, elucidate mechanisms of action, and confirm target engagement within a cellular context.

Target Signaling Pathways of 4-Aminoquinazoline Compounds

A primary mechanism of action for many 4-aminoquinazoline compounds is the inhibition of tyrosine kinases, particularly EGFR.[5] By competitively binding to the ATP pocket of the kinase domain, these compounds block autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Receptor Dimerization EGFR->Dimer Induces AutoP Autophosphorylation Dimer->AutoP Activates ATP ATP ATP->AutoP Phosphate Donor PI3K PI3K/Akt Pathway AutoP->PI3K Activates MAPK Ras/MAPK Pathway AutoP->MAPK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitor 4-Aminoquinazoline Compound Inhibitor->AutoP Inhibits (ATP Competition) Ligand Ligand (EGF) Ligand->EGFR Binds

Caption: EGFR signaling pathway inhibited by a 4-aminoquinazoline compound.

Anti-Proliferative and Cytotoxicity Assays

The initial evaluation of a 4-aminoquinazoline compound involves assessing its effect on cancer cell viability and proliferation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Application Note: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used method for the initial screening of compound libraries to identify cytotoxic hits.[8]

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 4-Aminoquinazoline (24-72h) A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4h) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F

Caption: General workflow for the MTT cell viability assay.
Protocol: MTT Assay for IC50 Determination

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[9][10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 4-Aminoquinazoline test compound(s)

  • Vehicle control (e.g., Dimethyl sulfoxide, DMSO)[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinazoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (same final concentration of DMSO as the highest compound concentration) and untreated control (medium only).[11]

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Mechanism of Action: Apoptosis Assay

Effective anticancer agents often induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.

Application Note: Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the quantification of different cell populations.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A 1. Treat cells with 4-Aminoquinazoline B 2. Harvest & wash cells (e.g., trypsinization) A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate in the dark (15 min, Room Temp) D->E F 6. Analyze by Flow Cytometry E->F G Quantify Cell Populations: - Viable (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic (Annexin V+ / PI+) - Necrotic (Annexin V- / PI+) F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cells treated with the 4-aminoquinazoline compound (and controls)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of the test compound (e.g., at its IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, using appropriate fluorescence channels for FITC and PI.[11]

Mechanism of Action: Cell Cycle Analysis

Many kinase inhibitors exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints, preventing cells from progressing to mitosis.

Application Note: PI Staining for Cell Cycle Analysis

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[2] A significant accumulation of cells in a particular phase after treatment indicates cell cycle arrest.

Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with the 4-aminoquinazoline compound (and controls)

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use a histogram to plot cell counts versus PI fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases.

Data Presentation: Quantitative Efficacy

Summarizing quantitative data in tables allows for clear comparison of the potency and selectivity of different compounds across various cell lines.

Table 1: Anti-Proliferative Activity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines

Compound ID Cell Line Cancer Type IC50 (µM) Reference
Compound 6b HCT-116 Colon Cancer 0.08 [2]
Compound 6b SK-HEP-1 Liver Cancer 0.11 [2]
Compound 6b A549 Lung Cancer 0.23 [2]
Compound 8d BT-474 Breast Cancer 2.70 [13]
Compound 9c BT-474 Breast Cancer 1.82 [13]
Compound 3 MCF-7 Breast Cancer 43.44 [10]
Compound 5 MCF-7 Breast Cancer 22.75 [10]
Compound 13 SH-SY5Y Neuroblastoma 13.1 [14]
Compound 26 A549 Lung Cancer 24.1 [14]
Compound 8a MCF-7 Breast Cancer 15.85 [15]

| Compound 8a | SW480 | Colon Cancer | 17.85 |[15] |

Note: IC50 values represent the concentration of a compound required to inhibit cell growth by 50% and are dependent on the specific assay conditions and incubation times used in the cited studies.

Table 2: Kinase Inhibitory Activity of 4-Aminoquinazoline Derivatives

Compound ID Target Kinase IC50 (nM) Reference
Compound 6b PI3Kα 13.6 [2]
Compound 8d EGFR 1.1 [13]
Compound 8d HER2 1.2 [13]
Compound 9c EGFR 0.8 [13]
Compound 9c HER2 2.5 [13]
Compound 7i EGFR 11.66 [9]

| Compound 17 | EGFR | 72 |[16] |

Note: These values were determined using in vitro kinase assays and represent the direct inhibitory effect on the purified enzyme, which may differ from cellular efficacy (IC50).

References

Troubleshooting & Optimization

Technical Support Center: 4-Amino-2,5-dichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2,5-dichloroquinazoline and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method involves the regioselective nucleophilic aromatic substitution (SNAr) of a 2,4,5-trichloroquinazoline precursor. The chlorine atom at the 4-position is significantly more reactive, allowing for selective substitution by an amine nucleophile under controlled conditions.

Q2: Why is the reaction regioselective at the C4 position?

A2: Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position of the quinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[1][2] This makes it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.[1][2] This inherent electronic property leads to a lower activation energy for the substitution at C4, favoring the formation of the 4-amino substituted product.[1][2]

Q3: What are the critical parameters to control for maximizing yield?

A3: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors is crucial for achieving high yields and minimizing side products.

Q4: How can I purify the final this compound product?

A4: Purification strategies often involve precipitation and washing, or chromatographic methods. For gram-scale reactions, quenching the reaction with water can precipitate the product, which can then be washed to remove residual solvents and bases.[3] For higher purity, flash column chromatography using a solvent system like dichloromethane/methanol is effective.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of this compound can stem from several factors, from reaction conditions to reagent quality.

  • Inactive Catalyst or Reagents: Ensure the freshness and purity of reagents, especially the amine and any catalysts used.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Too Low: The reaction may not proceed or be extremely slow. For instance, some reactions show no product formation at 30°C.[3]

    • Too High: May lead to decomposition or the formation of undesired side products, such as disubstitution at both C2 and C4 positions.

  • Incorrect Solvent or Base Combination: The choice of solvent and base is crucial for solubility and reactivity.

The following tables summarize the impact of different reaction parameters on the yield of similar 4-aminoquinazoline syntheses. These can serve as a starting point for optimization.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF80696.8
Cs2CO3DMF806~81
Na2CO3DMF806Lower
NaOHDMF806Lower
DIPEADioxane801260-65
Et3NEtOHRefluxOvernight47.8

Data adapted from studies on analogous quinazoline derivatives.[1][3]

Table 2: Effect of Temperature on Yield

Temperature (°C)SolventBaseTime (h)Yield (%)
30DMFK2CO36No Reaction
60DMFK2CO3683.1
70DMFK2CO36-
80DMFK2CO3696.5

Data adapted from a study on a similar quinazoline synthesis.[3]

Table 3: Effect of Solvent on Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
EtOHDIPEARefluxOvernight98.2
MeOHEt3NRefluxOvernight47.8
DioxaneDIPEA801260-65
THFDIPEA60--

Data adapted from studies on analogous quinazoline derivatives.[1][3][4]

Issue 2: Presence of Impurities and Side Products

The primary impurity is often the 2,4-diaminoquinazoline, formed by substitution at both chloro positions.

Caption: Troubleshooting flowchart for impurity issues.

  • Temperature Control: Maintain the reaction temperature below 100°C. Higher temperatures significantly increase the likelihood of a second substitution at the C2 position.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting material is consumed to prevent the formation of side products.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2,4-dichloroquinazolines

This protocol is adapted from methodologies reported for the synthesis of 2-chloro-4-aminoquinazoline derivatives and can be optimized for this compound.[1]

G cluster_1 General Synthesis Workflow reagents 1. Combine 2,4,5-trichloroquinazoline, amine nucleophile, base (DIPEA), and dioxane in a flask. react 2. Stir at 80°C for 12h under an inert atmosphere. reagents->react workup 3. Cool, dilute with water, and extract with ethyl acetate. react->workup dry 4. Dry organic extracts over anhydrous Na2SO4. workup->dry evaporate 5. Evaporate solvent under reduced pressure. dry->evaporate purify 6. Purify the crude residue by flash chromatography. evaporate->purify

Caption: General workflow for 4-Amino-quinazoline synthesis.

  • Reaction Setup: In a round-bottom flask, combine the 2,4,5-trichloroquinazoline precursor (1.0 eq), the desired amine (1.0-1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (approx. 3.6 eq) in a suitable solvent like dioxane.[1]

  • Reaction: Stir the mixture at a controlled temperature, for example, 80°C, under an inert atmosphere (e.g., nitrogen or argon) for approximately 12 hours or until reaction completion is confirmed by TLC/HPLC.[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4).[1] Filter and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane:methanol, 99:1) to isolate the pure this compound.[1]

References

Technical Support Center: Purification of 4-Amino-2,5-dichloroquinazoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,5-dichloroquinazoline and its analogs. Our goal is to help you overcome common purification challenges and achieve high-purity compounds for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The primary purification techniques for this class of compounds are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[1] For initial purification from crude reaction mixtures, recrystallization or flash column chromatography are often employed. For achieving very high purity (>99%), preparative HPLC is typically the method of choice.[1]

Q2: How can I identify the impurities in my sample?

A2: Common impurities often originate from unreacted starting materials or by-products from the synthetic route.[1] Analytical techniques such as Thin Layer Chromatography (TTC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[1]

Q3: My compound is still impure after one round of purification. What should I do?

A3: If impurities persist after an initial purification step, a secondary purification method is recommended.[1] For example, if you initially used column chromatography, subsequent recrystallization can significantly improve purity.[1] Alternatively, repeating column chromatography with a shallower solvent gradient may enhance separation.[1]

Q4: What general advice can you provide for handling quinazoline derivatives during purification?

A4: Quinazolines are generally stable in cold, dilute acidic, and alkaline solutions. However, they can be susceptible to degradation when boiled in these solutions.[2] It is also advisable to minimize their exposure to water for extended periods to prevent potential hydrolysis.[2] For compounds sensitive to oxidation, performing work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and its analogs.

Recrystallization Issues

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause:

    • The chosen solvent system is not optimal.[2]

    • The crude product contains a significant amount of impurities, leading to a lower melting point.[2]

    • The solution is supersaturated or cooling too rapidly.[1][3]

  • Suggested Solution:

    • Solvent Screening: On a small scale, test various solvents to find one in which your compound is soluble when hot and insoluble when cold.[2] Good single solvents for quinazoline derivatives can include ethanol and acetic acid.[2] Mixed solvent systems are also often effective.[2]

    • Gradual Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages "oiling out".[2][3]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.[2]

    • Seeding: If available, add a few seed crystals of the pure compound to the cooled solution to promote crystallization.[2]

    • Preliminary Purification: Consider a preliminary purification by column chromatography to remove impurities before recrystallization.[1]

Problem 2: Low yield of recrystallized product.

  • Possible Cause:

    • The compound has significant solubility in the cold recrystallization solvent.[1]

    • Premature crystallization occurred during hot filtration.[1]

    • Too much solvent was used for dissolution.

  • Suggested Solution:

    • Solvent Choice: Ensure the chosen solvent provides a large solubility differential between hot and cold conditions.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

    • Pre-heat Funnel: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and filter paper to prevent premature crystallization.[1]

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Column Chromatography Issues

Problem 3: Poor separation of the product from impurities (co-elution).

  • Possible Cause:

    • The polarity of the mobile phase is not suitable for separating the compound from closely related impurities.[2]

  • Suggested Solution:

    • Solvent System Optimization: A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate.[2] You can start with a non-polar mixture and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol for more polar compounds.[2] Running a series of TLC plates with different solvent systems can help identify the optimal mobile phase for separation.

    • Shallow Gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[1]

    • Column Size and Packing: Ensure you are using an appropriate size column for your sample amount and that the column is packed uniformly to prevent channeling.

Data Presentation

Table 1: Exemplary Column Chromatography Conditions for Quinazoline Analogs

Compound TypeStationary PhaseMobile PhaseReference
2-chloro-4-anilinoquinazoline analogSilica GelDichloromethane:Methanol (99:1)[4]
2,4-diaminoquinazoline analogSilica GelDichloromethane:Methanol (5:1)[5]
2,4-diaminoquinazoline analogSilica GelDichloromethane:Methanol (10:1)[5]
Thiazolo[4,5-c]quinoline analogSilica GelMethanol:Dichloromethane (0:100 to 1:99 linear gradient)[6]

Table 2: Exemplary HPLC Conditions for Quinazoline Analog Analysis

CompoundColumnMobile PhaseDetectionReference
4-Amino-2-chloro-6,7-dimethoxyquinazolineNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidUV/MS[7]
4-Amino-2-chlorobenzoic acidC18 Reversed-PhaseWater:Acetonitrile:Methanol:Glacial Acetic Acid (74:20:10:1 v/v/v/v)254 nm[8]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Protocol 2: General Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.[1]

  • Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Scale-Up to Preparative HPLC: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative column and collect the eluting fractions based on the detector signal.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.[1]

Visualizations

Purification_Workflow Crude_Product Crude this compound or Analog Initial_Purification Initial Purification Step Crude_Product->Initial_Purification Purity_Check1 Assess Purity (TLC, HPLC, NMR) Initial_Purification->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity Met Further_Purification Further Purification Required Purity_Check1->Further_Purification Purity Not Met Secondary_Purification Secondary Purification Step Further_Purification->Secondary_Purification Purity_Check2 Assess Purity (TLC, HPLC, NMR) Secondary_Purification->Purity_Check2 Purity_Check2->Pure_Product Purity Met Troubleshooting_Recrystallization cluster_solutions1 Troubleshooting 'Oiling Out' cluster_solutions2 Troubleshooting Low Yield Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Solvent_Screen Screen for a better solvent system Oiling_Out->Solvent_Screen Yes Slow_Cooling Ensure slow, gradual cooling Oiling_Out->Slow_Cooling Yes Scratch_Seed Scratch flask or add seed crystals Oiling_Out->Scratch_Seed Yes Success Successful Crystallization Low_Yield->Success No Min_Solvent Use minimum amount of hot solvent Low_Yield->Min_Solvent Yes Check_Solubility Verify low solubility of product when cold Low_Yield->Check_Solubility Yes Preheat_Funnel Pre-heat funnel for hot filtration Low_Yield->Preheat_Funnel Yes

References

Technical Support Center: Overcoming Solubility Challenges of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-aminoquinazoline derivatives in aqueous solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do my 4-aminoquinazoline derivatives have such poor water solubility?

A1: The limited aqueous solubility of many 4-aminoquinazoline derivatives stems from their molecular structure. These compounds typically feature a rigid, aromatic heterocyclic system, which contributes to high crystal lattice energy. This high energy requires more input to break the crystal structure for dissolution. Furthermore, these molecules are often lipophilic (fat-soluble), making them less compatible with aqueous environments.

Q2: My compound won't dissolve in the aqueous buffer for my in vitro assay. What's the first step?

A2: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[1][2] For particularly insoluble compounds, gentle warming and sonication can help. When diluting the stock into your aqueous buffer, do so incrementally while vortexing to minimize precipitation. If precipitation still occurs, it indicates the final concentration is above the compound's solubility limit in the final solvent mixture.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What can I do?

A3: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several strategies to address it:

  • Reduce the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility.[3]

  • Utilize Surfactants: Low concentrations of surfactants can also aid in solubilization.

  • Employ Cyclodextrins: Pre-incubating your compound with a cyclodextrin solution before final dilution can significantly enhance solubility.[3]

Q4: How does pH affect the solubility of my 4-aminoquinazoline derivative?

A4: 4-Aminoquinazoline derivatives are typically weak bases. Their solubility is highly dependent on pH.[4][5] In acidic conditions (lower pH), the amino groups on the quinazoline ring become protonated, forming a more soluble salt. As the pH increases, the compound transitions to its less soluble, non-ionized form. Therefore, adjusting the pH of your buffer to be more acidic can be an effective way to increase solubility, provided it does not negatively impact your experiment. For example, the solubility of gefitinib increases approximately 60-fold at pH 5 compared to pH 7.0.[6] Lapatinib also demonstrates pH-dependent solubility, with higher solubility at a lower pH.[5]

Q5: What are the most common strategies to systematically improve the aqueous solubility of 4-aminoquinazoline derivatives for formulation development?

A5: Several well-established techniques can be employed to enhance the solubility of these compounds for better bioavailability in formulations. The main approaches include:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can lead to a faster dissolution rate.[7]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix enhances wettability and dissolution.[7][8]

  • Chemical Modifications:

    • Salt Formation: Converting the basic 4-aminoquinazoline derivative into a salt by reacting it with an acid is a highly effective method to increase solubility.

    • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug, forming an inclusion complex with a more hydrophilic exterior.[9][10]

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound Precipitation in In Vitro Assays

If you observe precipitation when adding your DMSO stock to the aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Introduce Co-solvent (1-5% v/v) step1->step2 Precipitation Persists end_success Solubility Achieved step1->end_success Precipitation Resolved step3 Use Cyclodextrin step2->step3 Precipitation Persists step2->end_success Precipitation Resolved step3->end_success Precipitation Resolved end_fail Re-evaluate Compound/Assay step3->end_fail Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Poor Oral Bioavailability Due to Low Solubility

For improving the formulation of a 4-aminoquinazoline derivative for in vivo studies, consider the following enhancement strategies:

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications Particle Size Reduction Particle Size Reduction Solid Dispersion Solid Dispersion Particle Size Reduction->Solid Dispersion Salt Formation Salt Formation Cyclodextrin Complexation Cyclodextrin Complexation Salt Formation->Cyclodextrin Complexation start Poor Bioavailability start->Particle Size Reduction start->Salt Formation

Caption: Strategies for enhancing bioavailability.

Quantitative Data on Solubility Enhancement

The following table summarizes solubility data for some common 4-aminoquinazoline derivatives in different solvents.

CompoundSolventSolubilityReference
GefitinibDMSO~20 mg/mL[1][2]
DMF~20 mg/mL[1][2]
Ethanol~0.3 mg/mL[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
LapatinibDMSO100 mg/mL (172.09 mM)[11]
WaterInsoluble[11]
EthanolInsoluble[11]
FaSSIF (pH 6.5 to 6.8)0.0337 to 0.0289 mg/mL[5]
0.1M HCl (pH 1.2)0.0164 mg/mL[5]

Note: "FaSSIF" refers to Fasted State Simulated Intestinal Fluid.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin (Kneading Method)

This protocol describes the preparation of an inclusion complex between a 4-aminoquinazoline derivative and a cyclodextrin to enhance aqueous solubility.

Materials:

  • 4-aminoquinazoline derivative

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Sieve (e.g., 60 mesh)

  • Drying oven or desiccator

Procedure:

  • Molar Ratio Selection: Choose a suitable molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the 4-aminoquinazoline derivative and the cyclodextrin and place them in a clean mortar. Mix the powders thoroughly.

  • Kneading: Slowly add the ethanol/water mixture dropwise to the powder while triturating with the pestle to form a thick paste. Continue kneading for 30-60 minutes.

  • Drying: The paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, it can be dried in a desiccator under vacuum.

  • Sieving: The dried complex is pulverized and passed through a sieve to obtain a fine, uniform powder.[9]

  • Characterization: The resulting powder can be characterized for solubility enhancement by comparing its dissolution profile to that of the pure drug.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method aims to disperse the 4-aminoquinazoline derivative in a hydrophilic carrier in its amorphous state.

Materials:

  • 4-aminoquinazoline derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, acetone)[7]

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolution: Accurately weigh the 4-aminoquinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in the selected organic solvent in a round-bottom flask.[7]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry, solid film is formed on the flask wall.[7]

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a standard mesh sieve to ensure a uniform particle size.[7]

  • Characterization: The success of the solid dispersion in enhancing solubility can be confirmed by performing in vitro dissolution studies and comparing the results with the pure drug. Solid-state characterization techniques like X-ray powder diffraction (XRPD) can be used to confirm the amorphous nature of the drug in the dispersion.[7]

References

Technical Support Center: Optimizing Nucleophilic Substitution on Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nucleophilic substitution reactions on dichloroquinazolines. The following sections offer detailed experimental protocols, data-driven insights, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on 2,4-dichloroquinazoline regioselective for the C4 position?

A1: The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2][3] This regioselectivity is attributed to electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[2][4] The activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, further supporting the observed regioselectivity.[2][4]

Q2: What are the typical reaction conditions for selective substitution at the C4 position?

A2: Selective substitution at the C4 position can be achieved under relatively mild conditions. Reactions are often carried out in polar solvents like ethanol, isopropanol, acetonitrile, or dioxane.[2][3][5] The choice of base is also crucial, with organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), and inorganic bases such as sodium acetate being commonly used.[2] In some cases, an excess of the amine nucleophile can act as both the nucleophile and the base.[2] Reaction temperatures can range from room temperature to around 80-82 °C, with reaction times varying from minutes to several hours depending on the reactivity of the nucleophile.[2][4]

Q3: How can I achieve substitution at the C2 position?

A3: Substitution at the C2 position typically requires harsher reaction conditions after the C4 position has been substituted.[3] This often involves higher temperatures (reflux) and may require the use of a strong acid to activate the C2 position for nucleophilic attack.[5] For instance, after a 2-chloro-4-aminoquinazoline derivative is formed, a second SNAr reaction at the C2 position can be carried out, sometimes with microwave irradiation to achieve acceptable yields.[5]

Q4: What are some common side reactions and how can I avoid them?

A4: Common side reactions include hydrolysis of the chloro group, especially at the more reactive C4 position, leading to the formation of the corresponding quinazolinone.[6] This can be minimized by using anhydrous solvents and inert atmospheres. Over-alkylation can occur with di- or polyamines, resulting in di- or tri-substituted products.[6] This can be controlled by using a protecting group on one of the amine functionalities or by carefully controlling the stoichiometry.[6] Reaction with nucleophilic solvents like ethanol or methanol can also lead to the formation of alkoxy-substituted byproducts, particularly at higher temperatures.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Low reactivity of the nucleophile.- Insufficient reaction temperature or time.- Poor solubility of reactants.- Deactivation of the reactant.[6]- Use a stronger base to deprotonate the nucleophile and increase its reactivity.[6]- Increase the reaction temperature and/or extend the reaction time.[6]- Choose a solvent in which all reactants are soluble at the reaction temperature.[6]- Ensure anhydrous and inert conditions to prevent reactant degradation.
Formation of Byproducts - Hydrolysis of the starting material or product.- Reaction with a nucleophilic solvent.- Over-alkylation with polyamines.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Switch to a non-nucleophilic, inert solvent.- Use a suitable protecting group for one of the amine groups in a diamine.[6]
Reaction Mixture Turns Dark/Forms Tar - Decomposition of reactants or products at high temperatures.- Reduce the reaction temperature and compensate with a longer reaction time.- Use a milder base if applicable.[6]
Product is Insoluble and Precipitates - The product has low solubility in the chosen reaction solvent.- Select a solvent where the product has higher solubility at the reaction temperature.- If precipitation is desired for purification, confirm the identity of the precipitate.[6]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the nucleophilic substitution on 2,4-dichloroquinazolines with various amines.

Table 1: Conventional Heating Conditions for C4-Substitution

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Aniline derivativeDioxaneDIPEA8012Not specified[2]
FurfurylamineAcetonitrileDIPEA2018Not specified[5]
Primary/Secondary Aliphatic Amines2-Propanol-Reflux24Not specified[4]
Benzyl AmineEthanol-Reflux6Not specified[7]

Table 2: Microwave-Assisted Conditions for N-Arylation

SubstrateNucleophileSolventTemperature (°C)Time (min)Yield (%)
4-ChloroquinazolinesN-methylanilinesTHF:H₂O (1:1)100-12010-12072-73[8]

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloroquinazoline

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., acetonitrile, dioxane, or ethanol), add the desired amine nucleophile (1.0-1.2 eq).[5]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), if required.[2][5]

  • Stir the reaction mixture at the desired temperature (e.g., 20-80 °C) for the required time (typically 12-24 hours).[2][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of 2,4-Disubstituted Quinazolines

  • Step 1 (C4-Substitution): Follow Protocol 1 to synthesize the 4-substituted-2-chloroquinazoline intermediate.

  • Step 2 (C2-Substitution): To the 4-substituted-2-chloroquinazoline (1.0 eq) in a suitable solvent, add the second amine nucleophile.

  • Add a strong acid (e.g., HCl) to activate the C2 position.[5]

  • Heat the reaction mixture using conventional heating (reflux) or microwave irradiation to achieve the desired 2,4-disubstituted product.[5]

  • Isolate and purify the final product using standard techniques.

Visualizations

experimental_workflow start Start: Select 2,4-Dichloroquinazoline and Nucleophile prep Prepare Reactants and Anhydrous Solvent start->prep Step 1 setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->setup Step 2 reaction Nucleophilic Aromatic Substitution (SNAr) setup->reaction Step 3 workup Work-up and Purification reaction->workup Step 4 end End: Characterized 4-Substituted Quinazoline workup->end Step 5

Caption: General workflow for nucleophilic substitution on dichloroquinazolines.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes byproducts Byproducts Observed? low_yield->byproducts No increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time Yes check_solubility Check Reactant Solubility incomplete_reaction->check_solubility No anhydrous_conditions Ensure Anhydrous Conditions byproducts->anhydrous_conditions Hydrolysis? change_solvent Change to Inert Solvent byproducts->change_solvent Solvent Adduct? protecting_group Use Protecting Group byproducts->protecting_group Over-alkylation? use_stronger_base Use Stronger Base check_solubility->use_stronger_base No

Caption: Troubleshooting decision tree for optimizing reaction outcomes.

References

Troubleshooting high background in kinase assays with quinazoline inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background signals in kinase assays, with a specific focus on challenges presented by quinazoline inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in kinase assays?

High background can originate from several sources unrelated to the specific inhibitor. These include the purity of reagents, particularly ATP which may contain contaminating ADP, and the concentration of the kinase enzyme.[1][2] Using an excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics, contributing to signal variability.[2] Additionally, components of the assay buffer or the microplate itself can sometimes contribute to the background signal.

Q2: My high background signal appears only when I add my quinazoline inhibitor. What are the likely causes?

When the high background is correlated with the addition of a quinazoline inhibitor, the issue typically stems from the compound's physicochemical properties. The two most common causes are:

  • Compound Precipitation and Aggregation: Quinazoline inhibitors, like many small molecules, can have limited solubility in aqueous assay buffers.[3] Upon dilution from a DMSO stock, they can precipitate or form colloidal aggregates.[2] These aggregates can interfere with the assay by sequestering the enzyme or substrate, or by scattering light in optical detection methods, leading to a false signal.[2][4]

  • Direct Assay Interference: The compound itself may interfere with the detection method. Quinoline and quinazoline scaffolds can exhibit intrinsic fluorescence (autofluorescence), which can artificially inflate the signal in fluorescence-based assays.[5] In luminescence-based assays, such as those using luciferase, the compound might directly inhibit or activate the reporter enzyme.[5]

Q3: How can I determine if my quinazoline inhibitor is precipitating in the assay?

Several methods can be used to assess compound solubility directly in your assay buffer:

  • Visual Inspection: A simple first step is to prepare serial dilutions of your compound in the assay buffer in a clear microplate. Any visible cloudiness, turbidity, or particulate matter against a dark background indicates precipitation.[3]

  • Light Scattering (Nephelometry): This is a more sensitive, quantitative method to detect sub-visible particulates.

  • Absorbance Reading: You can use a spectrophotometer or plate reader to measure the absorbance of the compound dilutions at a wavelength where the compound itself does not absorb (e.g., 600-650 nm). An increase in absorbance at higher compound concentrations is a reliable indicator of turbidity due to precipitation.[3]

Q4: What practical steps can I take to reduce inhibitor precipitation and aggregation?

If precipitation is confirmed, the following steps can help mitigate the issue:

  • Lower DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, ideally below 1% (v/v), as higher concentrations can promote compound precipitation.[3][6]

  • Include Non-Ionic Detergents: Adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.001% to 0.01%) can help solubilize the compound and prevent the formation of aggregates.[2][3] It is critical to first run a control experiment to ensure the detergent itself does not inhibit your kinase or interfere with the assay.[3]

  • Modify Assay Conditions: Ensure the assay temperature is stable, as temperature shifts can induce precipitation.[3]

Q5: How can I test for and mitigate autofluorescence from my quinazoline inhibitor?

If you suspect autofluorescence is the cause of high background in a fluorescence-based assay, you can:

  • Measure Compound's Intrinsic Fluorescence: The most direct method is to measure the fluorescence of your compound in the assay buffer without any other assay components (enzyme, substrate, ATP).[5] Excite the sample at the same wavelength used for your assay's fluorophore and scan the emission spectrum to see if there is an overlapping signal.[5]

  • Switch to Red-Shifted Fluorophores: Autofluorescence from organic molecules is often strongest in the blue-green region of the spectrum.[5] If possible, switch to an assay that uses fluorophores emitting in the red or far-red wavelengths (>600 nm) to minimize spectral overlap.[5]

  • Use an Orthogonal Assay: Validate hits using an assay with a different detection technology that is not susceptible to fluorescence interference, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™).[5][7]

Q6: What are the essential controls to include in my kinase assay to diagnose the source of high background?

Incorporating the proper controls is fundamental for troubleshooting. Key controls and their purposes are summarized in the table below.[2]

Data Presentation

Table 1: Key Assay Controls for Troubleshooting High Background

Control Name Components Included Purpose Expected Result for High Background Diagnosis
Vehicle Control All assay components + DMSO (or inhibitor solvent) Represents 100% kinase activity and baseline background. Establishes the signal window of the assay.
No-Enzyme Control All components (including inhibitor) except the kinase. To identify compound interference with the detection system. If the signal increases with inhibitor concentration, it points to direct assay interference (e.g., autofluorescence).[2]
No-Substrate Control All components (including inhibitor) except the peptide/protein substrate. To measure kinase autophosphorylation. Signal should be significantly lower than the positive control. An unusually high signal could indicate an issue with reagents.[2]

| Negative Control | All components + a known, well-behaved inhibitor for the target kinase. | Validates overall assay performance and signal window. | Signal should be at or near the background level of the vehicle control. |

Table 2: Troubleshooting Guide for Inhibitor-Induced Issues

Potential Cause Simple Diagnostic Test Recommended Solution(s)
Compound Precipitation Visually inspect dilutions; measure absorbance at 600 nm.[3] Lower final DMSO concentration (<1%).[3] Add a non-ionic detergent (e.g., 0.01% Triton X-100).[2] Re-evaluate inhibitor concentration range.
Compound Autofluorescence Measure fluorescence of the compound alone in assay buffer.[5] Switch to a red-shifted fluorophore (>600 nm).[5] Use a time-resolved fluorescence (TR-FRET) assay. Perform an orthogonal assay with a different detection method (e.g., luminescence).[5]

| Interference with Detection Reagents | Perform a counter-screen using detection reagents and the inhibitor, but no kinase reaction.[5] | If interference is confirmed, the compound is not suitable for the current assay format. An orthogonal assay is required.[5] |

Experimental Protocols

Protocol 1: Turbidity Assay for Compound Precipitation

This protocol provides a quantitative method to assess inhibitor precipitation in the assay buffer using a standard microplate reader.

Materials:

  • Test quinazoline inhibitor (10 mM stock in 100% DMSO)

  • Kinase assay buffer

  • 96-well or 384-well clear-bottom microplate

  • Microplate reader with absorbance measurement capability

Procedure:

  • Prepare Dilutions: In the microplate, prepare serial dilutions of your inhibitor in the kinase assay buffer. Aim for a concentration range that brackets your intended assay concentrations (e.g., 0.1 µM to 100 µM).

  • Control Wells: Prepare wells containing only the assay buffer with the highest final concentration of DMSO to serve as a blank.

  • Incubation: Incubate the plate at the standard temperature and for the same duration as your kinase assay (e.g., 60 minutes at 30°C).[3]

  • Measurement: Set the microplate reader to measure absorbance at a wavelength between 600 nm and 650 nm, where the compound is not expected to have significant absorbance.[3]

  • Analysis: Subtract the average absorbance of the DMSO control wells from all inhibitor wells. A concentration-dependent increase in absorbance indicates the formation of a precipitate.[3]

Protocol 2: Counter-Screen for Interference with Luminescence-Based Assays (e.g., ADP-Glo™)

This protocol determines if the quinazoline inhibitor directly affects the luciferase/luciferin detection chemistry used in many popular kinase assays.

Materials:

  • Test quinazoline inhibitor (serial dilutions)

  • Kinase assay buffer

  • ATP and ADP

  • Luminescence detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Opaque-walled microplate suitable for luminescence

  • Luminometer

Procedure:

  • Prepare Plate: In the microplate, add the serially diluted quinazoline inhibitor. Include "no inhibitor" control wells.

  • Simulate Reaction End-Point: Instead of running a kinase reaction, add a mixture of ATP and ADP to the wells to mimic a specific level of kinase activity (e.g., 10% ATP-to-ADP conversion). This provides a stable signal for the detection reagents to act upon.

  • Add Detection Reagents: Add the detection reagents according to the manufacturer's protocol. For ADP-Glo™, this involves first adding the ADP-Glo™ Reagent to deplete ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Incubate: Incubate the plate as required by the assay protocol (e.g., 40 minutes for the first step, 30 minutes for the second).[7]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Analysis: Compare the signal from wells containing the inhibitor to the "no inhibitor" control wells. A concentration-dependent increase or decrease in luminescence indicates that the inhibitor is directly interfering with the detection chemistry.[5]

Visualizations

G Start High Background Signal Observed Check_Controls Step 1: Analyze Controls (No-Enzyme, Vehicle) Start->Check_Controls High_Signal_No_Enzyme Signal High in 'No-Enzyme' Control? Check_Controls->High_Signal_No_Enzyme Compound_Interference Cause: Direct Compound Interference (e.g., Autofluorescence) High_Signal_No_Enzyme->Compound_Interference Yes Test_Solubility Step 2: Test for Precipitation (Turbidity Assay) High_Signal_No_Enzyme->Test_Solubility No Resolution Resolution Compound_Interference->Resolution Precipitation_Observed Precipitation Observed? Test_Solubility->Precipitation_Observed Compound_Aggregation Cause: Compound Aggregation or Precipitation Precipitation_Observed->Compound_Aggregation Yes Optimize_Assay Step 3: Optimize Assay Conditions (Reagent Purity, Enzyme Conc.) Precipitation_Observed->Optimize_Assay No Compound_Aggregation->Resolution Optimize_Assay->Resolution

Caption: A troubleshooting workflow for diagnosing high background in kinase assays.

G cluster_0 Standard Assay Condition cluster_1 Interference by Aggregation Kinase Kinase Enzyme Substrate Substrate Kinase->Substrate Phosphorylation Inhibitor Soluble Inhibitor Inhibitor->Kinase Specific Binding Agg_Inhibitor Inhibitor Aggregates Agg_Kinase Sequestered Kinase Agg_Inhibitor->Agg_Kinase Non-specific Sequestration Agg_Substrate Sequestered Substrate Agg_Inhibitor->Agg_Substrate Non-specific Sequestration

Caption: Mechanism of non-specific inhibition via compound aggregation.

References

Stability of 4-Amino-2,5-dichloroquinazoline under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 4-Amino-2,5-dichloroquinazoline under various storage conditions. The information herein is compiled to assist in designing experiments, ensuring the integrity of research materials, and troubleshooting potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific stability data for this compound is not extensively available, general recommendations for quinazoline derivatives suggest storing the solid compound in a dry, cool, and well-ventilated place, protected from light.[1] For a related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, storage at 2-8°C is recommended.[2] It is crucial to keep the container tightly closed to prevent moisture uptake.[1]

Q2: My this compound solution in DMSO turned yellow. Is this a sign of degradation?

A2: Discoloration can indicate degradation. Studies on other quinazoline derivatives have shown instability in DMSO, with changes observed in absorption spectra shortly after preparation.[3][4] It is advisable to prepare fresh solutions in DMSO before use and to be aware that the compound may not be stable in this solvent over time.

Q3: I am observing precipitation of my compound in an aqueous buffer during my in vitro assay. What can I do?

A3: Poor aqueous solubility is a common issue with many quinazoline derivatives.[5][6] Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of quinazoline compounds can be pH-dependent. Adjusting the pH of your buffer may enhance solubility.

  • Use of Co-solvents: Adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol can improve solubility.[5]

  • Surfactants: Non-ionic surfactants such as Tween 20 or Polysorbate 80 can be used to increase solubility by forming micelles.[5]

Q4: Under what conditions is this compound likely to degrade?

A4: Based on forced degradation studies of other quinazoline derivatives, this compound may be susceptible to degradation under acidic and alkaline conditions.[7][8][9] Hydrolysis is a potential degradation pathway. Some quinazolines have also shown sensitivity to light (photolytic degradation).[8] Conversely, many quinazolines exhibit good stability under neutral and oxidative conditions.[8]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., HPLC peak area) Degradation of the compound in solution.Prepare fresh stock solutions for each experiment, especially if using DMSO.[3][4] If using aqueous solutions, buffer them to a neutral pH and protect from light.
Appearance of new peaks in chromatogram over time Formation of degradation products.Conduct a forced degradation study to identify potential degradants. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile.[10]
Low recovery of the compound from a formulation Poor solubility or precipitation.Re-evaluate the formulation composition. Consider solubility enhancement techniques as described in the FAQs.[5][6]
Change in physical appearance of the solid compound (e.g., color, clumping) Uptake of moisture or degradation due to improper storage.Store the compound in a desiccator at the recommended temperature, protected from light. Ensure the container is tightly sealed.

Stability Data Summary for Structurally Related Quinazoline Derivatives

Disclaimer: The following data is for structurally related quinazoline compounds and should be used as a general guide. Specific stability testing for this compound is recommended.

Table 1: Stability of Piperazinyl Quinazolines under Forced Degradation

Condition Observation Major Degradation Product
Acidic (0.1 M HCl, 80°C) Significant decomposition2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline
Alkaline (0.1 M NaOH, 80°C) Complete degradation2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline
Neutral (Water) No degradation observedNot applicable
Oxidative (H₂O₂) No degradation observedNot applicable
Photolytic (Liquid and Solid) Formation of a cluster of degradation productsNot specified
Thermal (Solid, 50°C, 1 month) StableNot applicable

Source: Based on studies of prazosin, terazosin, and doxazosin.[8]

Table 2: Stability of a Tetrahydroazepino[2,1b]quinazolin-12(6H)-one Derivative

Condition Observation
Alkaline Significant degradation
Acidic Negligible degradation
Oxidative Negligible degradation
Thermal Negligible degradation
Photolytic Negligible degradation

Source: Stability study of a synthetic analog of vasicine.[7][9]

Table 3: Stability of 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one in Solution

Solvent Concentration Storage Stability
Ultrapure Water 10⁻³ MKept in dark at 4°CHigh stability for over 40 days[3][4]
Ultrapure Water >10⁻⁵ MKept in dark at 4°CGenerally stable[3][4]
DMSO 10⁻³ MNot specifiedUnstable, with modifications observed immediately after preparation[3][4]

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a common starting point for quinazoline derivatives.[7][11]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer. The ratio should be optimized to achieve good separation. For example, a starting point could be methanol:water (80:20 v/v).[7][9]

    • Flow Rate: Typically 0.8-1.0 mL/min.[7][9]

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax). A common wavelength for quinazolines is around 254 nm.[7][9]

    • Injection Volume: Typically 10-20 µL.

  • Forced Degradation Study:

    • Prepare solutions of this compound in a suitable solvent.

    • Expose the solutions to the following stress conditions as recommended by ICH guidelines[10]:

      • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

      • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

      • Oxidation: 3-30% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

      • Photodegradation: Expose the solid compound and a solution to UV light.

    • Analyze the stressed samples by HPLC at various time points.

  • Method Validation:

    • Specificity: The method must be able to resolve the main compound peak from any degradation products and excipients.

    • Linearity: Establish a linear relationship between the concentration of the compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured values to the true values.

    • Precision: Assess the repeatability of the method (intra-day and inter-day precision).

    • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep Prepare Solutions of This compound acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples validation Validate for Specificity, Linearity, Accuracy, Precision, Robustness hplc->validation

Caption: Workflow for a forced degradation study and HPLC method validation.

degradation_pathway parent This compound hydrolysis_product Hypothetical Hydrolysis Product (e.g., 4-Amino-5-chloro-2-hydroxyquinazoline) parent->hydrolysis_product Hydrolysis (Acidic/Alkaline Conditions)

Caption: A potential degradation pathway for this compound.

References

Preventing degradation of 4-aminoquinazoline compounds during experimental workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-aminoquinazoline compounds during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for 4-aminoquinazoline compounds?

A1: 4-Aminoquinazoline compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The extent of degradation is highly dependent on the specific compound structure, solvent, pH, temperature, and light exposure.

Q2: Under what pH conditions are 4-aminoquinazoline compounds most unstable?

A2: Significant degradation can occur under both acidic and alkaline conditions.[1][2] For instance, some piperazinyl quinazoline derivatives show significant decomposition in 0.1 M HCl at 80°C and complete degradation in 0.1 M NaOH. The specific pH at which a compound is most labile can vary, so it is crucial to determine the stability profile of your specific 4-aminoquinazoline derivative.

Q3: Are 4-aminoquinazoline compounds sensitive to light?

A3: Yes, many 4-aminoquinazoline derivatives are photolabile. Exposure to UV or even ambient light can lead to the formation of a cluster of degradation products. It is recommended to protect solutions and solid compounds from light, especially during long-term storage and throughout the experimental workup.

Q4: Can the choice of solvent impact the stability of my compound?

A4: Absolutely. While common organic solvents like DMSO, methanol, and acetonitrile are often used to dissolve 4-aminoquinazoline compounds, their stability in these solvents can vary. For instance, some derivatives have been shown to be stable in 0.2% DMSO for up to 96 hours. It is important to use high-purity, dry solvents, as impurities or water content can promote degradation.

Q5: What are some common degradation products of 4-aminoquinazoline compounds?

A5: Degradation products can be varied. For example, hydrolysis of some 4-aminoquinazoline-based drugs can lead to the formation of the corresponding quinazolinone or other cleaved products. Oxidative stress can lead to the formation of N-oxides. It is essential to characterize any new impurities observed during your experiments to understand the degradation pathway.

Troubleshooting Guides

Issue 1: Low Yield of Desired Compound After Workup

Possible Cause: Degradation of the 4-aminoquinazoline compound during the workup procedure.

Troubleshooting Steps:

  • Analyze Reaction Mixture vs. Final Product: Compare the purity of your crude reaction mixture (by TLC, LC-MS, or crude NMR) with your final, purified product. Significant formation of new impurities during workup points to degradation.

  • Evaluate pH of Aqueous Workup: If your workup involves an aqueous wash, check the pH. If it is strongly acidic or basic, consider using a milder pH wash (e.g., saturated sodium bicarbonate instead of NaOH, or dilute citric acid instead of strong HCl).

  • Minimize Exposure to Heat: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. If column chromatography is performed, avoid high temperatures that may result from the heat of adsorption on the stationary phase.

  • Protect from Light: Wrap your reaction vessel, separatory funnel, and collection flasks in aluminum foil to minimize light exposure.

Issue 2: Appearance of a New, More Polar Impurity on TLC/LC-MS

Possible Cause: Oxidation of the 4-aminoquinazoline compound.

Troubleshooting Steps:

  • Degas Solvents: Before use, degas solvents (especially those used for chromatography) by sparging with nitrogen or argon to remove dissolved oxygen.

  • Use an Inert Atmosphere: Conduct your workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

  • Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents during workup and storage may help prevent oxidation. However, ensure the antioxidant does not interfere with downstream applications.

Issue 3: Compound Degrades During Storage

Possible Cause: Inappropriate storage conditions.

Troubleshooting Steps:

  • Store Under Inert Atmosphere: For long-term storage, place the solid compound or solution in a vial, flush with nitrogen or argon, and seal tightly.

  • Store at Low Temperature: Store compounds at -20°C or -80°C, especially if they are in solution.

  • Protect from Light: Store vials in a light-blocking container or wrapped in aluminum foil.

  • Use Anhydrous Solvents: If storing in solution, use a high-purity, anhydrous solvent to prevent hydrolysis.

Quantitative Data on Degradation

The following tables summarize the degradation of representative 4-aminoquinazoline-based kinase inhibitors under forced degradation conditions. These conditions are more strenuous than typical workups but provide insight into potential liabilities.

Table 1: Degradation of Erlotinib under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl24 hours60°C10[3]
Alkaline Hydrolysis0.1 N NaOH24 hours60°C>30[3]
Oxidative3% H₂O₂Not specifiedNot specifiedSignificant[3]
PhotolyticUV light24 hoursAmbient30[4]

Table 2: Degradation of Gefitinib under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.5 N HCl2 hours80°C11.2[1]
Alkaline Hydrolysis0.1 N NaOH2 hours80°C10.5[1]
Oxidative30% H₂O₂24 hoursAmbient12.1[1]
ThermalSolid24 hours105°C2.3[1]

Table 3: Degradation of Lapatinib under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl8 hours60°C15.2[5]
Alkaline Hydrolysis0.1 N NaOH8 hours60°C12.8[5]
Oxidative30% H₂O₂8 hours60°C10.5[5]
ThermalSolid48 hours60°C8.9[5]

Experimental Protocols

General Protocol for a Mild Aqueous Workup
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the aqueous wash. If the solvent is water-miscible (e.g., THF, DMF), first dilute the mixture with a water-immiscible solvent.

  • Wash the organic layer sequentially with:

    • A mild acidic solution (e.g., 5% citric acid or saturated ammonium chloride) if the compound is basic and needs to be separated from basic impurities.

    • A mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and remove acidic impurities.

    • Brine (saturated aqueous NaCl) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the solvent in vacuo at a moderate temperature (e.g., ≤ 40°C).

  • Purify the crude product promptly using an appropriate method (e.g., column chromatography, recrystallization). For chromatography, use degassed solvents and protect the column from light.

Protocol for Assessing Compound Stability in Solution
  • Prepare a stock solution of your 4-aminoquinazoline compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, methanol).

  • Divide the stock solution into several amber vials.

  • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).

  • At various time points (e.g., 0, 24, 48, 96 hours), analyze an aliquot from each vial by a validated stability-indicating HPLC method.

  • Quantify the peak area of the parent compound and any degradation products to determine the rate of degradation under each condition.

Visualizations

Signaling Pathways

Many 4-aminoquinazoline derivatives are kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[6] Understanding these pathways can provide context for the biological activity of these compounds.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Aminoquinazoline 4-Aminoquinazoline Inhibitor Aminoquinazoline->EGFR Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Signaling Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a 4-aminoquinazoline compound.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Aminoquinazoline 4-Aminoquinazoline PI3K Inhibitor Aminoquinazoline->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates CellFunctions Cell Survival, Growth, Proliferation Akt->CellFunctions Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-aminoquinazoline PI3K inhibitor.

Experimental Workflows

Troubleshooting_Workflow Start Low Yield or New Impurity Observed CheckCrude Analyze Crude vs. Purified Product Start->CheckCrude DegradationConfirmed Degradation During Workup Confirmed CheckCrude->DegradationConfirmed Yes NoDegradation No Significant Degradation During Workup CheckCrude->NoDegradation No EvaluateWorkup Evaluate Workup Conditions DegradationConfirmed->EvaluateWorkup CheckReaction Re-evaluate Reaction Conditions (Time, Temp, Reagents) NoDegradation->CheckReaction CheckpH Is pH of Aqueous Wash Extreme? EvaluateWorkup->CheckpH UseMildpH Use Mild pH Wash (e.g., sat. NaHCO3) CheckpH->UseMildpH Yes CheckTemp Is Temperature Elevated? CheckpH->CheckTemp No UseMildpH->CheckTemp ReduceTemp Reduce Temperature During Solvent Removal/Chromatography CheckTemp->ReduceTemp Yes CheckLight Is Compound Exposed to Light? CheckTemp->CheckLight No ReduceTemp->CheckLight ProtectLight Protect from Light (e.g., Aluminum Foil) CheckLight->ProtectLight Yes End Optimized Workup CheckLight->End No ProtectLight->End

Caption: A logical workflow for troubleshooting the degradation of 4-aminoquinazoline compounds during experimental workups.

References

Addressing resistance mechanisms to 4-aminoquinazoline-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using 4-aminoquinazoline-based inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding acquired resistance, a common challenge encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are 4-aminoquinazoline-based inhibitors and what do they target?

A1: 4-aminoquinazoline is a chemical scaffold common to many first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as gefitinib and erlotinib.[1][2] These small molecules are designed to be competitive inhibitors of adenosine triphosphate (ATP) at the catalytic domain of EGFR.[3][4] They are particularly effective against cancers driven by activating mutations in EGFR, such as exon 19 deletions or the L858R point mutation, which are common in non-small cell lung cancer (NSCLC).[5][6]

Q2: My cancer cell line, which was initially sensitive to gefitinib/erlotinib, has stopped responding. What are the most common reasons for this acquired resistance?

A2: Acquired resistance to first-generation EGFR inhibitors is a well-documented phenomenon. The two most prevalent mechanisms are:

  • Secondary "On-Target" Mutations in EGFR: A new mutation develops in the EGFR gene itself. The most common is the T790M mutation, found in 50-60% of cases of acquired resistance.[7][8][9] This mutation changes the "gatekeeper" residue in the ATP-binding pocket, increasing its affinity for ATP and thereby reducing the inhibitor's ability to bind effectively.[4][5][10]

  • Activation of "Off-Target" Bypass Pathways: Cancer cells find alternative routes to activate downstream growth and survival signals, bypassing the inhibited EGFR. The most common bypass mechanism is the amplification of the MET gene, which leads to overexpression and activation of the c-MET receptor tyrosine kinase.[11][12][13] Activated c-MET can then stimulate key downstream pathways like PI3K/Akt, even when EGFR is blocked.[8][11]

Q3: What is the T790M mutation and how does it confer resistance?

A3: The T790M mutation is a point mutation in exon 20 of the EGFR gene, where a threonine (T) residue at position 790 is replaced by a methionine (M).[4][9] Position 790 is known as the "gatekeeper" residue because it controls access to a hydrophobic pocket within the kinase domain.[5] The substitution of the smaller threonine with the bulkier methionine was initially thought to cause steric hindrance, blocking the inhibitor from binding. However, a more critical mechanism is that the T790M mutation increases the affinity of the EGFR kinase domain for its natural substrate, ATP, by over an order of magnitude.[5] This enhanced ATP affinity means that ATP can outcompete first-generation inhibitors like gefitinib for binding, rendering the inhibitors ineffective.[4][10]

Q4: What is c-MET amplification and how does it cause resistance?

A4: c-MET is a receptor tyrosine kinase that, when activated by its ligand HGF, triggers downstream signaling pathways like PI3K/Akt and MAPK, which are also regulated by EGFR.[8][13][14] In some cancer cells, the MET gene becomes amplified, leading to a massive overexpression of the c-MET receptor. This overexpression can lead to ligand-independent activation of c-MET signaling. This phenomenon is known as a "bypass pathway" because it allows the cancer cell to reactivate critical survival signals downstream of EGFR, thus bypassing the blockade imposed by an EGFR inhibitor.[11][14] c-MET amplification is found in approximately 5-22% of NSCLC patients who develop resistance to first-generation EGFR-TKIs.[11]

Troubleshooting Guides

Problem: My EGFR-mutant cell line shows a significant increase in its IC50 value for gefitinib/erlotinib after prolonged culture.

This workflow outlines the steps to diagnose the potential resistance mechanism in your cell line.

G cluster_workflow Troubleshooting Workflow for Acquired Resistance start Observation: Loss of inhibitor sensitivity (Increased IC50) step1 Step 1: Sequence EGFR Kinase Domain (Exons 18-21) start->step1 Initiate Investigation decision1 T790M Mutation Detected? step1->decision1 outcome1 Conclusion: On-target resistance. Mechanism: Increased ATP affinity. decision1->outcome1  Yes step2 Step 2: Analyze Bypass Pathway Activation (e.g., Western Blot for p-MET/total MET) decision1->step2  No decision2 c-MET Amplification/ Activation Detected? step2->decision2 outcome2 Conclusion: Off-target bypass resistance. Mechanism: MET-driven PI3K/Akt signaling. decision2->outcome2  Yes outcome3 Conclusion: Resistance due to other mechanisms. (e.g., HER2 amplification, histologic transformation). Consider RNA-seq or proteomics. decision2->outcome3  No

Caption: Troubleshooting workflow for acquired inhibitor resistance.

Data Presentation

Table 1: Inhibitor Activity (IC50) Against Sensitive and Resistant EGFR Genotypes

The half-maximal inhibitory concentration (IC50) demonstrates the shift in potency of different generations of inhibitors against common EGFR mutations. Data shows that third-generation inhibitors are potent against the T790M resistance mutation.

Cell LineEGFR GenotypeGefitinib (1st Gen) IC50 (nM)Osimertinib (3rd Gen) IC50 (nM)Reference
PC9del19 (Sensitive)11.6433.30[15]
NCI-H1975L858R + T790M (Resistant)> 50003.3 - 32[2]
A431Wild-Type (WT)> 10000596.6[2]

Note: IC50 values can vary between studies and experimental conditions. The data presented is for comparative purposes.

Key Signaling Pathways

EGFR Signaling and Resistance Mechanisms

The following diagram illustrates the standard EGFR signaling pathway, its inhibition by first-generation TKIs, and the primary mechanisms of acquired resistance.

G cluster_pathway EGFR Signaling and Resistance EGF EGF (Ligand) EGFR EGFR (L858R or del19) EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits T790M T790M Mutation (Increases ATP Affinity) T790M->Gefitinib Blocks Inhibition cMET c-MET (Amplified) cMET->PI3K Bypass Signal HGF HGF HGF->cMET Activates

Caption: EGFR pathway showing TKI inhibition and resistance mechanisms.

Experimental Protocols

Protocol 1: Detection of c-MET Activation by Western Blot

This protocol is used to determine if the c-MET bypass pathway is activated in your resistant cell line by assessing the levels of total c-MET and phosphorylated c-MET (p-MET), an indicator of its activation state.

1. Sample Preparation (Cell Lysate)

  • Culture parental (sensitive) and resistant cells to 70-80% confluency.

  • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold NP-40 or RIPA lysis buffer containing protease and phosphatase inhibitors.[16][17]

  • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[17]

  • Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.

  • Load samples onto an 8-10% SDS-polyacrylamide gel alongside a protein ladder.

  • Run the gel at 120-150V until the dye front reaches the bottom.

  • Transfer proteins to a nitrocellulose or PVDF membrane for 1-2 hours at 100V (wet transfer) or according to the manufacturer's protocol for semi-dry systems.

3. Immunoblotting

  • Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate blots for each antibody or strip and re-probe.

    • Primary Antibody 1: Rabbit anti-phospho-MET (e.g., Tyr1234/1235)

    • Primary Antibody 2: Rabbit or mouse anti-total-MET

    • Loading Control: Mouse anti-GAPDH or anti-β-actin

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.[17]

  • Wash three times for 10 minutes each with TBST.

4. Detection

  • Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the signal using an imaging system or X-ray film.

  • Expected Result for Resistance: A significant increase in the ratio of p-MET to total MET in the resistant cell line compared to the parental line indicates c-MET pathway activation.[18]

Protocol 2: General Principles for Detecting the EGFR T790M Mutation

Directly sequencing the EGFR gene is the gold standard, but several highly sensitive PCR-based methods are faster for screening for a known mutation like T790M. These methods are particularly useful for detecting low-frequency alleles in a heterogeneous cell population.[9][19]

Methodology: Allele-Specific PCR (ARMS - Amplification Refractory Mutation System)

  • Principle: This method uses sequence-specific PCR primers to selectively amplify a specific allele. A primer is designed to match the mutant sequence (T790M) at its 3' end. Under stringent PCR conditions, this primer will only efficiently amplify the DNA template if the mutation is present. A separate reaction is run with primers for the wild-type sequence as a control.

  • Workflow:

    • DNA Extraction: Isolate high-quality genomic DNA from your sensitive and resistant cell lines.

    • Primer Design: Utilize two forward primers: one specific to the wild-type sequence at codon 790 and one specific to the T790M mutation (c.2369C>T). A common reverse primer is used for both reactions.

    • PCR Amplification: Set up separate PCR reactions for each cell line using i) the wild-type primer set and ii) the mutant primer set. Include a positive control (known T790M DNA) and a negative control (no DNA).

    • Gel Electrophoresis: Analyze the PCR products on an agarose gel.

  • Interpretation:

    • Sensitive Cells: Should show a band only in the wild-type primer reaction.

    • Resistant Cells (with T790M): Should show a band in both the wild-type and the mutant primer reactions, indicating heterozygosity for the mutation.[19][20]

Alternative High-Sensitivity Method: Droplet Digital PCR (ddPCR)

  • Principle: The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each individual droplet. Droplets containing the target DNA sequence will fluoresce. This method allows for absolute quantification of target DNA (e.g., the T790M allele) without a standard curve, making it exceptionally sensitive for detecting rare mutations.[21][22] Probes labeled with different fluorophores (e.g., FAM for wild-type, HEX/VIC for T790M) are used to detect both alleles in the same reaction.[21]

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Quinazoline Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility and bioavailability of quinazoline drug candidates.

Frequently Asked Questions (FAQs)

Issue 1: My quinazoline compound shows poor solubility in aqueous buffers for in vitro assays.

Question: I'm preparing my quinazoline candidate for a cell-based assay, but it precipitates when I dilute the DMSO stock into the aqueous assay buffer. How can I improve its solubility for in vitro testing?

Answer: This is a common issue known as "precipitation upon dilution."[1] The key is to maintain the compound's solubility in the final aqueous environment. Here are several strategies to address this:

  • Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to your buffer.[1][2] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] These agents decrease the solvent system's polarity.[2] It is advisable to start with low percentages (e.g., 1-5% v/v) and increase gradually to avoid impacting the biological components of your assay.[1][2]

  • Surfactants: Use surfactants to form micelles that encapsulate hydrophobic drug molecules, thereby increasing solubility.[2] Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays.[2] Ensure you are using them at concentrations above their critical micelle concentration (CMC).[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking the drug's hydrophobic portions and increasing aqueous solubility.[2] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[2] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can be an effective approach.[1][2]

Issue 2: My quinazoline candidate has potent in vitro activity but demonstrates low oral bioavailability in animal models.

Question: My compound is highly active in cell-based assays, but pharmacokinetic studies reveal minimal absorption after oral administration. I suspect poor solubility is the root cause. What formulation strategies can I explore to enhance its bioavailability?

Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where low solubility restricts absorption from the gastrointestinal (GI) tract.[3] The primary goal is to enhance the dissolution rate in GI fluids.[2] Consider these formulation strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[3][4] This can be achieved through micronization or nanonization to create nanoparticles.[3][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic carrier matrix in an amorphous state can significantly improve its apparent solubility and dissolution rate.[2][3][4] The high-energy amorphous form is more soluble than the stable crystalline form.[2]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve absorption.[3] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the GI tract.[3]

  • Complexation: As with in vitro assays, cyclodextrins can form inclusion complexes to enhance aqueous solubility.[3]

Issue 3: My amorphous solid dispersion (ASD) of a quinazoline derivative is recrystallizing during storage.

Question: I've successfully prepared an ASD of my quinazoline compound, but it's physically unstable and recrystallizes over time. How can I improve its stability?

Answer: The recrystallization of an amorphous solid dispersion is a critical issue that can negate the benefits of this formulation approach. Here are some strategies to enhance the physical stability of your ASD:

  • Polymer Selection : The choice of polymer is crucial. Ensure there is good miscibility between your quinazoline derivative and the selected polymer.

  • Drug Loading : High drug loading can increase the tendency for recrystallization. It's important to determine the solubility of the drug in the polymer to avoid supersaturation within the solid-state.[3]

  • Addition of a Second Polymer : In some cases, incorporating a second polymer can help stabilize the ASD by disrupting the crystal lattice formation of the drug.[3]

  • Storage Conditions : Moisture can act as a plasticizer, which can lower the glass transition temperature (Tg) of the system and increase the risk of recrystallization. Therefore, it is recommended to store the ASD at a low temperature and low humidity.[3]

Data Presentation: Bioavailability Enhancement Strategies

The following table summarizes quantitative data from various studies demonstrating the improvement in oral bioavailability of quinazoline derivatives using different formulation technologies.

Drug CandidateFormulation TechnologyCarrier/ExcipientsImprovement in Bioavailability (AUC)Reference(s)
GefitinibSpray-Dried Solid DispersionHydroxypropyl β-cyclodextrin, chitosan, HPMC, Vitamin E TPGS, succinic acid9.14-fold[3]
GefitinibNanosuspensionLecithin3.87-fold[3]
GefitinibSolid Dispersion (Microwave Method)SoluplusSignificantly improved[3]
ErlotinibSolid Self-Emulsifying Drug Delivery System (SEDDS)Labrafil M2125CS, Labrasol, Transcutol HPSignificantly improved[3]

Experimental Protocols

Protocol 1: Preparation of a Quinazoline Solid Dispersion using the Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion and should be tailored to the specific drug and carrier.

1. Selection of Components:

  • Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407).[2]

  • Select a volatile organic solvent (e.g., methanol, ethanol, or acetone) in which both the quinazoline drug and the carrier are soluble.[2][3]

2. Dissolution:

  • Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[3]

  • Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution, resulting in a clear solution.[3]

3. Solvent Evaporation:

  • Attach the flask to a rotary evaporator.[3]

  • Remove the solvent under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation of the drug.[2]

  • Continue the evaporation process until a dry, solid film or mass is formed on the wall of the flask.[2]

4. Final Drying:

  • To remove any residual solvent, place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours.[2]

5. Pulverization and Sieving:

  • Scrape the dried solid dispersion from the flask.[3]

  • Pulverize the solid mass using a mortar and pestle.[3]

  • Pass the resulting powder through a sieve to obtain a uniform particle size.[3]

6. Characterization:

  • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[3]

  • Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[2][3][4]

  • Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[2][3]

Visualizations

logical_relationships PoorlySoluble Poorly Soluble Quinazoline Drug LowBioavailability Low Oral Bioavailability PoorlySoluble->LowBioavailability leads to FormulationStrategies Formulation Strategies LowBioavailability->FormulationStrategies addressed by ParticleSizeReduction Particle Size Reduction FormulationStrategies->ParticleSizeReduction SolidDispersions Amorphous Solid Dispersions FormulationStrategies->SolidDispersions LipidBased Lipid-Based Formulations FormulationStrategies->LipidBased Complexation Complexation (Cyclodextrins) FormulationStrategies->Complexation EnhancedDissolution Enhanced Dissolution Rate ParticleSizeReduction->EnhancedDissolution SolidDispersions->EnhancedDissolution LipidBased->EnhancedDissolution Complexation->EnhancedDissolution ImprovedBioavailability Improved Oral Bioavailability EnhancedDissolution->ImprovedBioavailability results in

Caption: Logical workflow for addressing low bioavailability.

experimental_workflow Start Start: Drug & Carrier Selection Dissolution 1. Dissolution in Volatile Solvent Start->Dissolution Evaporation 2. Solvent Removal (Rotary Evaporator) Dissolution->Evaporation Drying 3. Vacuum Drying Evaporation->Drying Pulverization 4. Pulverization & Sieving Drying->Pulverization Characterization 5. Characterization (DSC, XRPD, FTIR) Pulverization->Characterization DissolutionTesting 6. In Vitro Dissolution Testing Characterization->DissolutionTesting End End: Solid Dispersion Product DissolutionTesting->End

References

Validation & Comparative

The Efficacy of 4-Amino-2,5-dichloroquinazoline in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of 4-Amino-2,5-dichloroquinazoline and its potential as a kinase inhibitor, benchmarked against established inhibitors such as Gefitinib, Erlotinib, and specific PAK4 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, the 4-aminoquinazoline scaffold is a well-validated pharmacophore in a number of FDA-approved kinase inhibitors.[1] This comparison, therefore, leverages data from structurally related 4-aminoquinazoline derivatives and established drugs to project the potential efficacy and kinase targets of this compound.

Introduction to 4-Aminoquinazoline Derivatives as Kinase Inhibitors

The 4-aminoquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] These compounds typically exert their inhibitory effect by competing with ATP for the binding site on the kinase domain. Marketed drugs such as Gefitinib and Erlotinib, which are 4-aminoquinazoline derivatives, effectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[1] Other derivatives have been developed to target different kinases, including p21-Activated Kinase 4 (PAK4), highlighting the versatility of this chemical scaffold.[2][3]

Comparative Kinase Inhibitory Activity

To provide a framework for evaluating the potential of this compound, the following table summarizes the inhibitory concentrations (IC50) of well-known 4-aminoquinazoline-based inhibitors against their primary kinase targets.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Cell Line/Assay Condition
Gefitinib EGFR26 - 57NR6W and NR6wtEGFR cells
Erlotinib EGFR2in vitro enzyme assay
PF-3758309 PAK41.3Cellular assay (inhibits GEF-H1 phosphorylation)
Compound 9d (a 2,4-diaminoquinazoline) PAK433in vitro kinase assay
Compound 6b (a 4-aminoquinazoline) PI3Kα13.6in vitro kinase assay

Note: IC50 values are dependent on the specific assay conditions and cell lines used.

Potential Signaling Pathways Targeted

Based on the known targets of 4-aminoquinazoline derivatives, this compound could potentially modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

PAK4_Signaling_Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton Reorganization Cofilin->Actin Migration Cell Migration & Invasion Actin->Migration Inhibitor This compound (Potential Inhibitor) Inhibitor->PAK4 Synthesis_Workflow start 2,4,5-Trichloroquinazoline reaction Nucleophilic Aromatic Substitution start->reaction amine Ammonia or Amine Nucleophile amine->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification final_product Pure Product purification->final_product Kinase_Assay_Workflow start Prepare serial dilution of This compound plate Add kinase, substrate, and compound to 96-well plate start->plate atp Initiate reaction with ATP plate->atp incubation Incubate at 30°C atp->incubation reagent Add luminescence detection reagent incubation->reagent read Measure luminescence reagent->read analysis Calculate IC50 read->analysis

References

Validation of the Mechanism of Action of 4-Amino-2,5-dichloroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of novel 4-Amino-2,5-dichloroquinazoline derivatives. Given the established pharmacological profile of the quinazoline scaffold, it is hypothesized that these derivatives function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival. This guide compares the likely mechanistic profile of these novel compounds against two well-characterized, clinically approved quinazoline-based kinase inhibitors: Gefitinib and Vandetanib.

Postulated Mechanism of Action: Kinase Inhibition

The 4-aminoquinazoline core is a well-established pharmacophore known to target the ATP-binding site of various protein kinases.[1][2] Several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this scaffold.[3][4] These drugs primarily function by inhibiting the epidermal growth factor receptor (EGFR) and, in some cases, other receptor tyrosine kinases like the vascular endothelial growth factor receptor (VEGFR).[4][5][6]

Therefore, it is postulated that this compound derivatives act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases, such as EGFR and VEGFR. This inhibition is expected to block downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][7]

Comparative Analysis with Established Kinase Inhibitors

To validate the mechanism of action of this compound derivatives, a direct comparison with established drugs sharing the same core scaffold is essential. This guide uses Gefitinib, a selective EGFR inhibitor, and Vandetanib, a dual inhibitor of EGFR and VEGFR, as benchmarks.[8][9]

Table 1: Comparative Profile of Quinazoline-Based Kinase Inhibitors
FeatureThis compound Derivative (Hypothesized)Gefitinib (Iressa®)Vandetanib (Caprelsa®)
Core Scaffold 4-Aminoquinazoline4-Anilinoquinazoline4-Anilinoquinazoline
Primary Target(s) EGFR, potentially VEGFREGFR[8][10]EGFR, VEGFR-2, RET[5][11]
Mechanism of Action Competitive ATP-binding site inhibitorSelective and reversible inhibitor of EGFR tyrosine kinase[7][8]Inhibitor of multiple receptor tyrosine kinases[5][9]
Therapeutic Indication Potentially anticancerNon-small cell lung cancer (NSCLC) with EGFR mutations[7]Medullary thyroid cancer[9][11]

Experimental Validation of Mechanism of Action

A series of biochemical and cell-based assays are required to elucidate and confirm the mechanism of action. The following sections detail the experimental protocols for key assays.

Biochemical Assays: Direct Kinase Inhibition

The initial step is to determine if the this compound derivatives directly inhibit the enzymatic activity of the target kinases.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

  • Objective: To quantify the inhibitory effect of the test compound on the phosphorylation of a substrate by a specific kinase (e.g., EGFR, VEGFR-2).

  • Materials:

    • Recombinant human EGFR or VEGFR-2 kinase domain.

    • Specific peptide substrate.

    • [γ-³³P]ATP.

    • Test compound (this compound derivative).

    • Reference compound (Gefitinib or Vandetanib).

    • Kinase reaction buffer.

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.

    • Add serial dilutions of the test compound or reference compound to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assays: Cellular Target Engagement and Downstream Signaling

These assays confirm that the compound can enter cells and inhibit the target kinase in a physiological context, leading to the modulation of downstream signaling pathways.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Objective: To assess the inhibition of ligand-induced autophosphorylation of EGFR or VEGFR-2 in cancer cell lines.

  • Materials:

    • Cancer cell line overexpressing the target receptor (e.g., A431 for EGFR).

    • Cell culture medium and supplements.

    • Ligand (e.g., Epidermal Growth Factor - EGF).

    • Test compound and reference compound.

    • Lysis buffer.

    • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the cells to 80-90% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound or reference compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target receptor.

    • Incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the effect of the compound on the proliferation and viability of cancer cells that are dependent on the target kinase signaling.[12][13]

  • Materials:

    • EGFR-dependent cancer cell line (e.g., HCC827, PC9).[1]

    • Cell culture medium.

    • Test compound and reference compound.

    • MTT reagent or CellTiter-Glo® reagent.

    • Plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or reference compound.

    • Incubate for 72 hours.

    • Add MTT reagent and incubate until formazan crystals form, then solubilize the crystals. For CellTiter-Glo®, add the reagent to measure ATP levels.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Assays: Antitumor Efficacy

The final validation step involves assessing the compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Xenograft Tumor Model

  • Objective: To evaluate the in vivo antitumor activity of the compound in an animal model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice).

    • Cancer cell line for tumor implantation (e.g., a cell line shown to be sensitive in vitro).

    • Test compound, reference compound, and vehicle.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound, reference compound, or vehicle to the respective groups (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Assess the toxicity of the compound by monitoring body weight changes and any adverse effects.

Visualizing the Mechanism and Workflow

Signaling Pathway of EGFR/VEGFR Inhibition

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound Gefitinib Vandetanib Inhibitor->EGFR Inhibitor->VEGFR Inhibits ATP Binding

Caption: EGFR and VEGFR signaling pathways and the point of inhibition by quinazoline derivatives.

Experimental Workflow for Mechanism of Action Validation

MOA_Workflow cluster_in_vitro In Vitro / Cellular cluster_in_vivo In Vivo Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular_Phos Cellular Phosphorylation Assay (Western Blot) Biochemical->Cellular_Phos Cellular Target Engagement Cell_Prolif Cell Proliferation Assay (GI50 Determination) Cellular_Phos->Cell_Prolif Functional Cellular Outcome Xenograft Xenograft Tumor Model (Tumor Growth Inhibition) Cell_Prolif->Xenograft Efficacy in Living System Conclusion Mechanism of Action Validated Xenograft->Conclusion Start Novel this compound Derivative Start->Biochemical Direct Target Interaction

Caption: Step-wise experimental workflow for validating the mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] The versatility of this scaffold, particularly the amenability of the 2-position to a wide range of substitutions, has allowed for the development of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-2-substituted quinazolines, focusing on their application as kinase inhibitors and anticancer agents. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity

The biological activity of 4-amino-2-substituted quinazolines is highly dependent on the nature of the substituent at the 2-position of the quinazoline ring. This section summarizes the in vitro inhibitory activities of representative compounds against various protein kinases and cancer cell lines.

Kinase Inhibitory Activity

The 4-aminoquinazoline core is a well-established ATP-competitive pharmacophore that targets the hinge region of protein kinases.[3] Modifications at the 2-position can significantly influence potency and selectivity.

Compound ID2-SubstituentTarget KinaseIC₅₀ (nM)Reference
1 ArylEGFR10[4]
2 HeteroarylVEGFR-260.00[5][6]
3 AmineCDK410[7]
4 AmineCDK626[7]
5 Line-chain aminePI3Kδ1.13[5][6]
6 HydrazinylH-460 (cell line)15[8]
7 TrifluoromethylK562 (cell line)Nanomolar range[9]

Note: The inhibitory activities are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the target's activity. Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.

Anticancer Activity

The kinase inhibitory activity of 4-amino-2-substituted quinazolines often translates into potent anticancer effects. The following table summarizes the cytotoxic activity of selected compounds against various cancer cell lines.

Compound ID2-SubstituentCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
8 ArylKB (epidermic carcinoma)6.5[10]
9 Quinazolin-4(3H)-oneJurkat (T cell ALL)<5[11]
10 Quinazolin-4(3H)-oneNB4 (promyelocytic leukemia)<5[11]
11 (2-arylmethylene)hydrazinylHT-29 (colon carcinoma)0.015[8]
12 (2-arylmethylene)hydrazinylH-460 (lung carcinoma)0.031[8]

Note: The cytotoxic activity is presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. These values indicate the concentration of the compound required to inhibit the growth of or kill 50% of the cancer cells.

Key Structure-Activity Relationship Insights

The data presented in the tables above, along with findings from numerous other studies, reveal several key SAR trends for 4-amino-2-substituted quinazolines:

  • Aromatic and Heteroaromatic Substituents: The introduction of various aryl and heteroaryl groups at the 2-position has been a successful strategy for developing potent kinase inhibitors. The nature and substitution pattern of these rings can be fine-tuned to achieve desired potency and selectivity.

  • Amino and Amide Linkages: Incorporating amino and amide functionalities at the 2-position has led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases.[7] These groups can form crucial hydrogen bond interactions within the ATP-binding pocket.

  • Flexibility and Conformation: The length and flexibility of the linker connecting the 2-position to a terminal group can significantly impact activity. Optimization of the linker is often necessary to achieve an optimal binding conformation.

  • Target-Specific Modifications: The ideal substituent at the 2-position is highly dependent on the target kinase. For example, bulky hydrophobic groups may be favored for certain kinases, while smaller, more polar groups may be optimal for others.

SAR_Summary cluster_substituents Substituents at C2-position cluster_targets Biological Targets Quinazoline_Core 4-Aminoquinazoline Core Aryl Aryl Quinazoline_Core->Aryl Heteroaryl Heteroaryl Quinazoline_Core->Heteroaryl Amine Amine Quinazoline_Core->Amine Hydrazinyl Hydrazinyl Quinazoline_Core->Hydrazinyl EGFR EGFR Aryl->EGFR Potent Inhibition VEGFR VEGFR Heteroaryl->VEGFR Inhibitory Activity CDK CDK Amine->CDK Selective Inhibition PI3K PI3K Amine->PI3K Potent Inhibition Cancer_Cells Cancer Cells Hydrazinyl->Cancer_Cells Cytotoxicity

Caption: Key SAR insights for 4-amino-2-substituted quinazolines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of 4-amino-2-substituted quinazolines.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (specific to the enzyme)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: Add the kinase enzyme, substrate, and test compound to the wells of the plate.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add the luminescent detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory activity of the test compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor. IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and GI₅₀/IC₅₀ values are determined from the dose-response curves.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell Viability Assay (MTT) k1 Prepare Compound Dilutions k2 Set up Kinase Reaction (Enzyme, Substrate, Compound) k1->k2 k3 Initiate with ATP k2->k3 k4 Incubate k3->k4 k5 Add Luminescent Reagent k4->k5 k6 Measure Luminescence k5->k6 k7 Calculate IC50 k6->k7 c1 Seed Cancer Cells c2 Treat with Compounds c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance c6->c7 c8 Calculate GI50/IC50 c7->c8

Caption: General workflow for in vitro kinase and cell viability assays.

Signaling Pathway Context

Many 4-amino-2-substituted quinazolines exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Quinazoline 4-Amino-2-substituted Quinazoline Inhibitor Quinazoline->EGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazolines.

By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[12] This mechanism of action is central to the therapeutic effect of several FDA-approved drugs.[1]

References

In Vivo Efficacy of Gefitinib and its Alternatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of Gefitinib, a quinazoline-based tyrosine kinase inhibitor, with other established alternatives, Erlotinib and Lapatinib. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support preclinical research in oncology.

Comparative Analysis of In Vivo Antitumor Efficacy

The following tables summarize the in vivo performance of Gefitinib, Erlotinib, and Lapatinib in various cancer xenograft models. The data highlights the tumor growth inhibition achieved with each agent, providing a basis for comparative assessment.

Table 1: In Vivo Efficacy of Gefitinib in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage RegimenTumor Growth Inhibition (%)Reference
Non-Small Cell Lung CancerNude MiceH358R (cisplatin-resistant)Not Specified52.7
Non-Small Cell Lung CancerNude MiceA54980 mg/kg, daily, i.p.Significant reduction from day 14[1]
Non-Small Cell Lung CancerSwiss/p53val135/wt miceN/A (NTCU-induced)Daily or weekly46.4 - 46.9 (SCC reduction)[2]
Non-Small Cell Lung CancerNude MiceH3255-Luciferase40 mg/kg/day or 200 mg/kg every 5 days, i.g.Weekly treatment showed better inhibition[3][4]

Table 2: In Vivo Efficacy of Erlotinib in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage RegimenTumor Growth Inhibition (%)Reference
Pancreatic CancerNude MiceBxPC-3100 mg/kg/day74.5[5]
Pancreatic CancerNude MiceHPACNot SpecifiedSignificant[6]
Non-Small Cell Lung CancerAthymic Nude MiceH460a100 mg/kg71[7][8]
Non-Small Cell Lung CancerAthymic Nude MiceA549100 mg/kg93[7][8]
Breast CancerNude MiceKPL-450 mg/kg/day, orally73[9]

Table 3: In Vivo Efficacy of Lapatinib in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage RegimenTumor Growth Inhibition (%)Reference
Breast Cancer (HER2+)Nude MiceSUM225Not SpecifiedStrong inhibition[10]
Breast Cancer (Basal-like/EGFR+)Nude MiceSUM149100 mg/kg, twice dailyNo significant inhibition alone[10]
Breast Cancer (Metastatic)Nude Mice231-BR-vector100 mg/kg54 (reduction in large metastases)[11]
Breast Cancer (Metastatic, HER2+)Nude Mice231-BR-HER230 mg/kg and 100 mg/kg50-53 (reduction in large metastases)[11]
Pancreatic CancerNot SpecifiedNot SpecifiedNot Specified42.3 - 72.7[12]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

Gefitinib, Erlotinib, and Lapatinib are all potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival.

  • Gefitinib and Erlotinib primarily target the Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1.[12][13][14] They competitively bind to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[12][13][14] The two major downstream pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for cell proliferation and survival.[12][13]

  • Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[13][15] This dual inhibition provides a broader blockade of HER-driven signaling pathways.[16]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Ligand (EGF) Ligand (EGF) EGFR/HER2 EGFR / HER2 Ligand (EGF)->EGFR/HER2 Ras Ras EGFR/HER2->Ras PI3K PI3K EGFR/HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Gefitinib/Erlotinib/Lapatinib Gefitinib / Erlotinib / Lapatinib Gefitinib/Erlotinib/Lapatinib->EGFR/HER2

Caption: Inhibition of EGFR/HER2 signaling by quinazoline derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo studies. Below are representative protocols for conducting xenograft studies to evaluate the efficacy of quinazoline-based inhibitors.

General Xenograft Model Protocol

This protocol outlines the typical workflow for establishing a subcutaneous tumor xenograft model and assessing the in vivo efficacy of a test compound.

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line (e.g., A549 for NSCLC, BxPC-3 for pancreatic cancer, BT474 for HER2+ breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.[13]

2. Animal Handling and Tumor Inoculation:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

3. Treatment Administration:

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Preparation of Gefitinib/Erlotinib/Lapatinib: Prepare a fresh suspension of the drug daily in a suitable vehicle. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.[13]

  • Administration: Administer the drug or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., daily).

4. Efficacy Evaluation and Data Analysis:

  • Continue treatment for the planned duration of the study (e.g., 21-28 days).

  • Monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, fix them in formalin for histological analysis or snap-freeze them in liquid nitrogen for molecular analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell Culture Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture->Cell Harvest & Preparation Tumor Inoculation Tumor Inoculation Cell Harvest & Preparation->Tumor Inoculation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Inoculation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Efficacy Evaluation Efficacy Evaluation Treatment Administration->Efficacy Evaluation Data Analysis Data Analysis Efficacy Evaluation->Data Analysis

Caption: A typical experimental workflow for in vivo xenograft studies.

References

Comparative Cross-Reactivity Profiling of 4-Amino-2,5-dichloroquinazoline and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of 4-Amino-2,5-dichloroquinazoline. Due to the limited availability of public data for this specific compound, this guide utilizes data from structurally related and well-characterized 4-aminoquinazoline-based kinase inhibitors—Gefitinib, Erlotinib, and Lapatinib—as surrogates to infer a potential activity profile. These compounds are established inhibitors of key kinases in cellular signaling pathways, particularly in oncology.[1] This comparison aims to provide a framework for evaluating the potential selectivity of novel quinazoline derivatives and to underscore the importance of comprehensive kinase profiling in drug discovery.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected 4-aminoquinazoline derivatives against a panel of kinases. The data for this compound is listed as "To Be Determined" to highlight the need for experimental validation.

Target KinaseThis compound IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Lapatinib IC50 (nM)
EGFRTBD~50253.1
HER2/ErbB2TBD>10,000450-
SRCTBD>10,0001000-
GAKTBD90--
RICKTBD50--
PAK4TBD---

TBD: To Be Determined. Data for comparator compounds are compiled from various sources and should be considered approximate.

Experimental Protocols

A robust in vitro kinase assay is essential for determining the potency and selectivity of inhibitor compounds. Below is a representative protocol for a luminescence-based kinase assay, adaptable for profiling compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test compound (e.g., this compound)

  • ATP (at or near the Km for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_setup Assay Plate Setup in 384-well Plate compound_prep->plate_setup reagent_prep Reagent Preparation (Enzyme, Substrate, ATP) reagent_prep->plate_setup reaction Kinase Reaction Incubation plate_setup->reaction detection Signal Detection (Luminescence) reaction->detection data_acq Data Acquisition (Plate Reader) detection->data_acq ic50_calc IC50 Curve Fitting and Calculation data_acq->ic50_calc profile Cross-Reactivity Profile Generation ic50_calc->profile

Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR EGF EGF Ligand EGF->EGFR

References

A Comparative Analysis of the Binding Modes of 4-Aminoquinazoline Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of inhibitor binding is critical for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of the binding modes of 4-aminoquinazoline inhibitors, a prominent scaffold in kinase-targeted drug discovery. We will delve into their interactions with key cancer targets such as EGFR and VEGFR, supported by quantitative data and detailed experimental methodologies.

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of protein kinases and thereby blocking the downstream signaling pathways that contribute to cancer cell proliferation and survival.[2][3] This guide will compare the binding characteristics of different 4-aminoquinazoline derivatives, highlighting the key structural features that govern their potency and selectivity.

Comparative Binding Affinities of 4-Aminoquinazoline Inhibitors

The inhibitory potential of 4-aminoquinazoline derivatives is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for a selection of 4-aminoquinazoline-based inhibitors against various protein kinases and cancer cell lines.

CompoundTarget(s)IC50 (μM)Cell Line(s)IC50 (μM)Reference(s)
4aEGFRNot SpecifiedMKN452.5[4]
Gefitinib (positive control)EGFRNot SpecifiedMKN453.2[4]
15aEGFR, VEGFR-20.13 (EGFR), 0.56 (VEGFR-2)Not SpecifiedNot Specified[5]
15bEGFR, VEGFR-20.15 (EGFR), 1.81 (VEGFR-2)HT-29, MCF-7, H4605.27 (HT-29), 4.41 (MCF-7), 11.95 (H460)[5]
15eEGFR, VEGFR-20.69 (EGFR), 0.87 (VEGFR-2)Not SpecifiedNot Specified[5]
SQ2VEGFR-20.014HT-29, COLO-2053.38 (HT-29), 10.55 (COLO-205)[6]
Cabozantinib (reference drug)VEGFR-20.0045HT-29, COLO-2059.10 (HT-29), 10.66 (COLO-205)[6]
11dVEGFR-25.49Not SpecifiedNot Specified[7]
SU6668 (reference drug)VEGFR-22.23Not SpecifiedNot Specified[7]
ZM447439Aurora A, B0.1Not SpecifiedNot Specified[8]
24EGFRwt, EGFRT790MNot SpecifiedA549, A431, EGFRT790M-positive cells6.54 (A549), 4.04 (A431), 1.94 (EGFRT790M)[9]
Gefitinib (reference drug)EGFRwtNot SpecifiedA549, A43115.59 (A549), 8.37 (A431)[9]
Osimertinib (reference drug)EGFRT790MNot SpecifiedEGFRT790M-positive cells0.98[9]

Key Binding Interactions of 4-Aminoquinazoline Inhibitors

The binding mode of 4-aminoquinazoline inhibitors within the ATP pocket of kinases is characterized by a conserved set of interactions. X-ray crystallographic studies have revealed that the quinazoline ring system orients along the peptide strand that connects the two domains of the protein kinase.[10]

A critical interaction is the formation of a hydrogen bond between the nitrogen at position-1 (N1) of the quinazoline ring and a backbone NH group in the hinge region of the kinase.[10] For instance, in CDK2, this interaction occurs with Leu-83, while in p38 kinase, it is with Met-109.[10] Furthermore, aromatic hydrogen atoms at C2 and C8 of the quinazoline can interact with backbone carbonyl oxygen atoms of the peptide strand.[10]

The 4-anilino substituent projects into a hydrophobic pocket within the protein's interior.[10] The orientation of this anilino group can vary, influencing the inhibitor's selectivity. For example, in CDK2, the anilino group is nearly coplanar with the quinazoline ring, whereas in p38 kinase, it is angled out of the plane.[10] Substitutions on the anilino ring can further enhance binding affinity through hydrophobic interactions.[9]

The following diagram illustrates the general signaling pathway inhibited by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., Akt/mTOR) RTK->Downstream P ATP ATP ATP->RTK Binds to ATP Pocket Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->RTK Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General mechanism of 4-aminoquinazoline inhibitors targeting receptor tyrosine kinases.

Experimental Protocols

The characterization of 4-aminoquinazoline inhibitors involves a combination of biochemical assays, cell-based assays, and structural biology techniques.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, 4-aminoquinazoline inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.

  • Reagents and Materials: Cancer cell line (e.g., A549, MCF-7), cell culture medium, 4-aminoquinazoline inhibitor, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

    • IC50 values are determined from the dose-response curve.

X-ray Crystallography

This technique provides high-resolution structural information on the binding mode of an inhibitor.

  • Procedure:

    • The target kinase is expressed and purified.

    • Crystals of the kinase in complex with the 4-aminoquinazoline inhibitor are grown.

    • The crystals are exposed to an X-ray beam, and the diffraction pattern is collected.

    • The diffraction data is processed to determine the three-dimensional structure of the protein-inhibitor complex.

The following flowchart outlines a typical experimental workflow for the characterization of these inhibitors.

G Start Compound Synthesis Biochemical Biochemical Assays (Kinase Inhibition) Start->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Structural Structural Biology (X-ray Crystallography, Molecular Modeling) Cellular->Structural Lead_Opt Lead Optimization Structural->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Experimental workflow for the development of 4-aminoquinazoline kinase inhibitors.

References

Unveiling the Anti-Proliferative Potential of 4-Amino-2,5-dichloroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer therapeutics has led to the extensive exploration of quinazoline-based compounds. Among these, the 4-aminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, known to exhibit potent anti-proliferative activity. This guide focuses on derivatives featuring a 2,5-dichloro substitution pattern, providing a comparative analysis of their anti-proliferative effects against established anti-cancer agents. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate further research and drug development in this area.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of 4-aminoquinazoline derivatives is often evaluated by their ability to inhibit key signaling pathways involved in cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

While direct comparative studies on a broad range of 4-Amino-2,5-dichloroquinazoline derivatives are limited in publicly available literature, a study on a closely related compound, N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide , provides valuable insights into the potential of this scaffold. This compound demonstrates potent inhibition of EGFR autophosphorylation, a key step in the activation of downstream pro-survival signaling.

Below is a comparative summary of the EGFR autophosphorylation inhibitory activity of this derivative alongside the anti-proliferative IC50 values of well-established EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—against various cancer cell lines.

Compound/DrugTarget/AssayCell LineIC50 (µM)
N-{4-[(4,5-Dichloro-2-fluorophenyl)amino] quinazoline-6-yl}-dimethylamine-butylamide [1]EGFR Autophosphorylation InhibitionA431 (Epidermoid carcinoma)0.004 - 0.01
MDA-MB-468 (Breast cancer)0.001 - 0.005
PC10 (Lung carcinoma)0.01 - 0.05
NIH-H1975 (Non-small cell lung cancer)0.025
Gefitinib Anti-proliferative ActivityA549 (Non-small cell lung cancer)8.42 - 19.91[2][3]
HCT-116 (Colorectal carcinoma)>10
MCF-7 (Breast cancer)>100
Erlotinib Anti-proliferative ActivityA549 (Non-small cell lung cancer)5.3 - 23[4][5]
HCT-116 (Colorectal carcinoma)11.57[6]
MCF-7 (Breast cancer)1.2 nM (EGFR overexpressing)[6]
Lapatinib Anti-proliferative ActivityA549 (Non-small cell lung cancer)>10
HCT-116 (Colorectal carcinoma)6.2[7]
MCF-7 (Breast cancer)136.64[8]

Note: The data for N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide reflects inhibition of a specific molecular target (EGFR autophosphorylation), while the data for the other drugs reflects overall anti-proliferative effects on cell viability. Direct comparison of these values should be made with this consideration.

Key Signaling Pathways

4-Aminoquinazoline derivatives are known to exert their anti-proliferative effects primarily through the inhibition of the EGFR and PI3K/Akt signaling pathways. These pathways are crucial for cell growth, proliferation, survival, and migration.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. This leads to the activation of pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[9][10][11] 4-Aminoquinazoline derivatives can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[9]

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline This compound derivative Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases.[12][13] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that regulates a multitude of cellular processes, including cell survival, growth, and proliferation, by phosphorylating a wide range of downstream target proteins.[12][13][14]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates Quinazoline This compound derivative Quinazoline->PI3K PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad (pro-apoptotic) Akt->Bad CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

Standardized assays are crucial for the reliable evaluation and comparison of the anti-proliferative effects of novel compounds. Below are detailed protocols for the MTT assay and cell cycle analysis, two fundamental methods in cancer drug discovery.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives and reference drugs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anti-proliferative compounds can cause cell cycle arrest at specific checkpoints.

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat the cells with the test compounds at their IC50 concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]

Cell_Cycle_Analysis_Workflow Start Start Seed Seed & Treat Cells Start->Seed Harvest Harvest & Wash Cells Seed->Harvest Fix Fix Cells in Ethanol Harvest->Fix Stain Stain with PI/RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify End End Quantify->End

Cell Cycle Analysis Workflow

This guide provides a foundational comparison for the anti-proliferative effects of this compound derivatives. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this specific chemical scaffold. The provided protocols and pathway diagrams serve as a resource to guide future investigations in this promising area of cancer research.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 4-Anilinoquinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted therapies, giving rise to numerous clinically approved drugs. This guide provides an objective comparison of the selectivity profiles of two prominent 4-anilinoquinazoline-based inhibitors, Lapatinib and Saracatinib, supported by quantitative data and detailed experimental methodologies.

Lapatinib is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), both critical drivers in the pathogenesis of certain cancers.[1] In contrast, Saracatinib (AZD0530) demonstrates high affinity for Src family kinases and the Abl tyrosine kinase, which are implicated in cell proliferation, motility, and survival.[2][3] Their distinct selectivity profiles highlight the versatility of the 4-anilinoquinazoline core and underscore the importance of subtle structural modifications in dictating target specificity.

Comparative Selectivity Profile

The inhibitory activity of Lapatinib and Saracatinib has been extensively characterized against a broad panel of kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary targets and a selection of off-target kinases, providing a quantitative comparison of their selectivity.

KinaseLapatinib IC50 (nM)Saracatinib (AZD0530) IC50 (nM)Primary Target
EGFR10.8[4]66Lapatinib
HER2 (ErbB2)9.2[4]-Lapatinib
ErbB4367[4]-Off-target
c-Src>300-fold selective for EGFR/HER2[4]2.7[2]Saracatinib
Abl-30Saracatinib
c-YES-4[3]Saracatinib
Fyn-4-10[3]Saracatinib
Lyn-5[3]Saracatinib
Lck-<4[3]Saracatinib
Blk-4-10[3]Saracatinib
Fgr-4-10[3]Saracatinib
c-Kit-200Off-target

Experimental Protocols

The determination of inhibitor selectivity is crucial for preclinical drug development. In vitro kinase assays are fundamental tools for quantifying the potency and specificity of inhibitors. Below are detailed methodologies for two common types of assays used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Src)

  • Kinase-specific peptide substrate

  • ATP

  • Test inhibitor (e.g., Lapatinib, Saracatinib)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions to generate a 10-point dose-response curve. A DMSO-only control is included to represent 100% kinase activity.

  • Assay Plate Preparation: Add 1 µL of the serially diluted inhibitor or DMSO to the appropriate wells of a 384-well plate.[3]

  • Kinase Addition: Add 2 µL of the purified kinase, diluted in kinase assay buffer, to each well.[3]

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the kinase-specific substrate and ATP (at a concentration close to its Km for the kinase) to each well.[3]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous assay format measures the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled peptide substrate

  • ATP

  • Test inhibitor

  • Kinase Assay Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a solution containing the kinase and a separate solution containing the fluorescein-labeled substrate and ATP.

  • Kinase Reaction:

    • In a suitable assay plate, add the diluted inhibitor or a vehicle control.

    • Add the kinase solution to all wells.

    • Initiate the reaction by adding the substrate and ATP solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.[6]

  • FRET Measurement: Incubate the plate for a specified time (e.g., 60 minutes) to allow for antibody binding. Measure the TR-FRET signal using a plate reader, exciting at approximately 340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]

  • Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission. Calculate the percent inhibition based on the signal in the presence of the inhibitor relative to the controls. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Lapatinib Lapatinib Lapatinib->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Src_Abl_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src Abl Abl Src->Abl FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Cytoskeleton Cytoskeletal Rearrangement Abl->Cytoskeleton Saracatinib Saracatinib Saracatinib->Src Inhibits Saracatinib->Abl Inhibits FAK->Cytoskeleton Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Kinase_Inhibition_Assay_Workflow Start Start PrepareInhibitor Prepare Serial Dilution of Inhibitor Start->PrepareInhibitor DispenseInhibitor Dispense Inhibitor/ Vehicle to Plate PrepareInhibitor->DispenseInhibitor AddKinase Add Kinase Solution DispenseInhibitor->AddKinase PreIncubate Pre-incubate AddKinase->PreIncubate AddSubstrateATP Add Substrate & ATP Solution PreIncubate->AddSubstrateATP KinaseReaction Incubate for Kinase Reaction AddSubstrateATP->KinaseReaction StopReaction Stop Reaction & Detect Product KinaseReaction->StopReaction ReadPlate Read Plate (Luminescence/FRET) StopReaction->ReadPlate AnalyzeData Analyze Data & Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-2,5-dichloroquinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2,5-dichloroquinazoline, a compound that, while specific data is limited, should be handled with the utmost care based on the profiles of structurally related chemicals.

Precautionary Overview and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is essential. An analysis of related quinazoline and chloro-amino compounds suggests that it should be treated as a hazardous substance. Key potential hazards include skin irritation, serious eye damage, and respiratory irritation.[1][2]

Summary of Potential Hazards (Based on Structurally Related Compounds)

Hazard StatementClassificationSource Compounds
Causes skin irritationSkin Irritant4-Amino-2-chloro-6,7-dimethoxyquinazoline, N-(4-Amino-2,5-diethoxyphenyl)benzamide[1][2]
Causes serious eye irritation/damageEye Irritant/Damage4-Amino-2-chloro-6,7-dimethoxyquinazoline, N-(4-Amino-2,5-diethoxyphenyl)benzamide[1][2]
May cause respiratory irritationRespiratory Irritant4-Amino-2-chloro-6,7-dimethoxyquinazoline[1]
Harmful if swallowedAcute Oral Toxicity4-Amino-2-chloro-6,7-dimethoxyquinazoline[2]

Immediate Safety and Handling Protocols

Prior to beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A full-length laboratory coat is mandatory to protect against spills.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Engineering Controls
  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires careful segregation and labeling of waste streams.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect any solid this compound waste, including residues scraped from containers, in a dedicated, sealable container made of a compatible material.

    • Label the container clearly as "Hazardous Waste" with the full chemical name: "this compound".[5]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, leak-proof, and sealable container.

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[5]

  • Contaminated Labware and Debris:

    • Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, sealed bag or container.

    • This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[5]

Step 2: Container Management and Storage

  • All waste containers must be kept tightly closed except when adding waste.[1][3]

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[5]

Step 3: Arranging for Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5]

  • Provide them with a complete inventory of the waste you have collected, including the chemical name and quantities.

  • The final disposal method will likely involve an approved waste disposal plant or an industrial combustion plant.[1][5]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]

  • Spill: For small spills, soak up with an inert absorbent material (e.g., sand, silica gel, universal binder) and collect in a suitable, closed container for disposal.[1] Ensure adequate ventilation.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste? ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Debris) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid collect_debris Collect Contaminated Debris in Labeled Bag/Container segregate->collect_debris Debris storage Step 3: Store Sealed Containers in Secondary Containment collect_solid->storage collect_liquid->storage collect_debris->storage contact_ehs Step 4: Contact EHS or Licensed Waste Contractor storage->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.